Rotundanonic acid
Description
Properties
IUPAC Name |
(1R,2R,4aS,6aR,6aS,6bR,8aR,9R,12aR,14bS)-1-hydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-2H-picene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O5/c1-18-9-14-30(24(33)34)16-15-27(4)19(23(30)29(18,6)35)7-8-21-25(2)12-11-22(32)26(3,17-31)20(25)10-13-28(21,27)5/h7,18,20-21,23,31,35H,8-17H2,1-6H3,(H,33,34)/t18-,20-,21-,23-,25+,26+,27-,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICFMPCEXYENLE-IZQMNYJJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)CO)C)C)C2C1(C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)[C@@]5(C)CO)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Rotundic acid natural sources and isolation
An In-depth Technical Guide to Rotundic Acid: Natural Sources and Isolation
Introduction
Rotundic acid is a naturally occurring pentacyclic triterpenoid compound that has garnered significant interest in the scientific community for its diverse pharmacological activities.[1][2][3] This guide provides a comprehensive overview of the primary natural sources of rotundic acid and details the methodologies for its extraction and purification, tailored for researchers, scientists, and professionals in drug development.
Natural Sources of Rotundic Acid
Rotundic acid is predominantly found in various species of the Aquifoliaceae family, particularly within the Ilex genus. It has also been isolated from plants in the Rubiaceae, Oleaceae, and Sapotaceae families. The barks and leaves of these plants are the primary tissues from which this compound is extracted.[1][4]
Table 1: Principal Natural Sources of Rotundic Acid
| Family | Genus | Species | Common Name(s) | Plant Part(s) |
| Aquifoliaceae | Ilex | Ilex rotunda | Kurogane Holly | Barks, Leaves |
| Aquifoliaceae | Ilex | Ilex purpurea | Purple Holly | Not specified |
| Aquifoliaceae | Ilex | Ilex integra | Nepal Holly | Not specified |
| Rubiaceae | Mussaenda | Mussaenda pubescens | Not specified | Not specified |
| Rubiaceae | Guettarda | Guettarda platypoda | Not specified | Not specified |
| Oleaceae | Olea | Olea europaea | Olive | Not specified |
| Sapotaceae | Planchonella | Planchonella duclitan | Not specified | Not specified |
This table is a compilation from multiple sources.[4][5][6]
The crude extracts of Ilex rotunda, a notable source, are recognized in the Chinese Pharmacopeia and are reported to contain other bioactive compounds such as diterpenoids, lignans, phenolic acids, and steroids in addition to triterpenoids like rotundic acid.[1]
Isolation and Purification of Rotundic Acid
The isolation of rotundic acid from its natural sources typically involves a multi-step process of extraction, hydrolysis, and purification. The following protocol is a synthesized methodology based on established procedures.[4]
General Experimental Workflow
The overall process for isolating rotundic acid from plant material can be visualized as a sequential workflow, beginning with material preparation and concluding with the acquisition of the pure compound.
Caption: Workflow for Rotundic Acid Isolation.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the isolation and purification of rotundic acid from the barks of Ilex rotunda.
Materials and Reagents:
-
Dried barks of Ilex rotunda
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH)
-
Ethyl Acetate (EtOAc)
-
Methanol (MeOH)
-
Deionized Water (H₂O)
-
Reflux apparatus
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation of Plant Material:
-
Shade-dry the barks of Ilex rotunda.
-
Grind the dried barks into a powder.[4]
-
-
Extraction of Total Saponins:
-
Extract 1.0 kg of the powdered bark with 8.0 L of 80% ethanol by refluxing for 3 hours. Repeat this extraction process twice.
-
Combine the ethanol extracts and evaporate the solvent under reduced pressure (in vacuo) to yield the total saponins fraction (approximately 100 g).[4]
-
-
Alkaline Hydrolysis:
-
Take the 100.0 g of air-dried and powdered total saponins and reflux with 5.0 L of 4% NaOH in 30% ethanol at 100 °C for 4 hours.
-
After reflux, allow the mixture to cool to room temperature.[4]
-
-
Purification:
-
Extract the cooled mixture with 1.0 L of ethyl acetate three times.
-
Combine the organic layers and concentrate them under reduced pressure to yield a residue (approximately 47.1 g).
-
Purify the residue by recrystallization using a methanol-water solvent system to yield pure rotundic acid (approximately 32.3 g).[4]
-
Yield and Purity
The efficiency of the isolation process can be quantified by the yield and purity of the final product.
Table 2: Quantitative Data on Rotundic Acid Isolation
| Parameter | Value | Source Material | Reference |
| Starting Material | 1.0 kg | Barks of Ilex rotunda | [4] |
| Total Saponins Yield | 100 g | Barks of Ilex rotunda | [4] |
| Final Pure RA Yield | 32.3 g | Barks of Ilex rotunda | [4] |
| Purity (HPLC assay) | ≥98% | Barks of Ilex rotunda | [4] |
An extraction yield of up to 100 mg/g has also been reported, highlighting the potential for industrial-scale production.[4]
Biological Activity and Signaling Pathways
Rotundic acid exhibits a range of biological activities, including anti-inflammatory, cardioprotective, and anticancer properties.[1][7][8] In the context of cancer, particularly hepatocellular carcinoma, rotundic acid has been shown to induce DNA damage, cell cycle arrest, and apoptosis.[7][8] These effects are mediated through the modulation of key cellular signaling pathways.
Modulation of AKT/mTOR and MAPK Pathways
Research has demonstrated that rotundic acid exerts its anticancer effects by inhibiting the PI3K/AKT/mTOR and MAPK signaling pathways.[7][8] These pathways are crucial for cell survival, proliferation, and angiogenesis, and their dysregulation is a hallmark of many cancers.[7] Rotundic acid treatment leads to a reduction in the phosphorylation of key proteins like AKT and mTOR, thereby suppressing these pro-survival signals.[7]
Caption: Rotundic Acid's effect on signaling pathways.
Conclusion
Rotundic acid is a promising natural product with significant therapeutic potential. Its reliable sourcing from various plant species, particularly Ilex rotunda, and well-defined isolation protocols make it an accessible compound for further research and development. The methodologies outlined in this guide provide a solid foundation for researchers to extract and purify rotundic acid for preclinical and clinical investigations. Understanding its mechanism of action, including the modulation of critical signaling pathways like AKT/mTOR and MAPK, is key to unlocking its full potential in drug discovery.
References
- 1. Frontiers | Rotundic Acid Induces DNA Damage and Cell Death in Hepatocellular Carcinoma Through AKT/mTOR and MAPK Pathways [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization and Cytotoxicity of New Rotundic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Absolute bioavailability, dose proportionality, and tissue distribution of rotundic acid in rats based on validated LC-QqQ-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rotundic Acid Induces DNA Damage and Cell Death in Hepatocellular Carcinoma Through AKT/mTOR and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rotundic Acid Induces DNA Damage and Cell Death in Hepatocellular Carcinoma Through AKT/mTOR and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of Rotundic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rotundic acid (RA), a pentacyclic triterpenoid of the ursane type, has emerged as a compound of significant interest in biomedical research. Primarily isolated from plants of the Ilex genus, RA has demonstrated a spectrum of pharmacological activities, including notable anti-cancer, anti-inflammatory, and metabolic regulatory effects. Its mechanism of action is multifaceted, prominently involving the modulation of critical cellular signaling pathways such as the AKT/mTOR and MAPK cascades. This technical guide provides an in-depth overview of the physical and chemical properties of Rotundic acid, detailed experimental protocols for its study, and a visual representation of its molecular interactions, serving as a vital resource for professionals in drug discovery and development.
Physical and Chemical Properties
Rotundic acid is a white crystalline powder.[1] Its fundamental properties are summarized in the table below, providing a quantitative basis for its handling, formulation, and analysis.
| Property | Value | Reference(s) |
| IUPAC Name | (1R,2R,4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-1,10-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | [2] |
| Synonyms | 3β,19α,23-Trihydroxyurs-12-en-28-oic acid, Rutundic acid | [1][2] |
| Molecular Formula | C₃₀H₄₈O₅ | [1][2] |
| Molecular Weight | 488.7 g/mol | [1][2] |
| CAS Number | 20137-37-5 | [2] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 272-274 °C | [1] |
| Boiling Point | 622.8 ± 55.0 °C (Predicted) | |
| Solubility | Soluble in DMSO (up to 100 mg/mL) and methanol. Insoluble in water. | |
| Predicted pKa | 4.47 ± 0.70 |
Spectroscopic Data
Infrared (IR) Spectroscopy
The IR spectrum of Rotundic acid is characterized by absorptions corresponding to its key functional groups. Based on the spectrum of a similar compound, 3α,23-O-isopropylidenyl-2α,19α-dihydroxy-urs-12-en-28-oic acid, the following bands are expected[3]:
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Notes |
| O-H Stretch (Hydroxyl) | ~3450 | Strong | Broad band due to hydrogen bonding. |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Strong | Very broad band, characteristic of a carboxylic acid dimer.[4][5] |
| C-H Stretch (sp³) | ~2960 - 2850 | Strong | Typical for alkyl groups in the triterpenoid skeleton. |
| C=O Stretch (Carboxylic Acid) | ~1700 | Strong | Sharp, intense peak characteristic of a carboxyl group.[4][5] |
| C=C Stretch (Alkene) | ~1640 | Medium | Corresponds to the double bond at C12-C13 in the ursane skeleton. |
| C-O Stretch | ~1040 | Medium | From the hydroxyl and carboxylic acid groups. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of Rotundic acid would exhibit signals consistent with its complex pentacyclic structure. The table below summarizes the predicted chemical shifts for the key structural features based on data from analogous ursane-type triterpenoids.[6][7]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Features of Rotundic Acid
| Feature | Predicted ¹H NMR (δ ppm) | Predicted ¹³C NMR (δ ppm) | Notes |
| Olefinic Proton (H-12) | ~5.2 - 5.5 (t) | ~124 - 131 | The triplet signal for H-12 is characteristic of the urs-12-ene skeleton. C-12 and C-13 (quaternary) are key markers for this triterpenoid class.[6][8] |
| Carboxylic Acid Carbon (C-28) | - | ~180 - 185 | The deshielded signal is typical for a carboxylic acid carbon.[2][6] |
| Hydroxylated Carbons (C-3, C-19, C-23) | ~3.1 - 4.4 (m) | ~69 - 84 | Signals for protons attached to carbons bearing hydroxyl groups (H-3, H-19, H-23) would appear in this downfield region.[6] |
| Methyl Groups (CH₃) | ~0.8 - 1.4 (s, d) | ~13 - 28 | Multiple singlet and doublet signals corresponding to the various methyl groups on the triterpenoid backbone.[6] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. In electrospray ionization (ESI) negative mode, Rotundic acid typically yields a prominent precursor ion corresponding to the deprotonated molecule.
Table 3: Mass Spectrometry Data for Rotundic Acid
| Ionization Mode | Precursor Ion [M-H]⁻ (m/z) | Key Product Ions (m/z) | Reference(s) |
| ESI Negative | 487.3 | 469.3, 437.3 | [9] |
Biological Activity and Signaling Pathways
Rotundic acid's therapeutic potential, particularly in oncology, is attributed to its ability to induce DNA damage, cell cycle arrest, and apoptosis in cancer cells.[6][8] These effects are mediated through the modulation of the AKT/mTOR and MAPK signaling pathways.[8]
AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[10][11] Rotundic acid has been shown to inhibit this pathway, leading to downstream anti-proliferative effects.[8] The binding of growth factors to receptor tyrosine kinases (RTKs) typically activates PI3K, which in turn activates AKT. Activated AKT phosphorylates and inhibits the TSC1/TSC2 complex, relieving its suppression of mTORC1 and thereby promoting protein synthesis and cell growth.[12] Rotundic acid's intervention disrupts this cascade.
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling route that governs cell proliferation, differentiation, and apoptosis.[13] Studies indicate that Rotundic acid can induce phosphorylation of key MAPK members like p38 and ERK1/2 (p44/42), which in turn can trigger apoptosis through mitochondrial dysfunction and caspase activation.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological effects of Rotundic acid.
Isolation of Rotundic Acid
Rotundic acid is typically isolated from the dried barks or twigs of Ilex rotunda. The following is a generalized workflow for its extraction and purification.[1][4][14]
Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess the cytotoxic effects of Rotundic acid on cancer cell lines.[3][15][16]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[3]
Methodology:
-
Cell Seeding: Plate cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of Rotundic acid in culture medium. Replace the existing medium with the Rotundic acid-containing medium and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[15][16]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength between 570 and 590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) can be determined from the dose-response curve.
Analysis of Apoptosis (Western Blot)
Western blotting is used to detect changes in the expression levels of key apoptosis-related proteins following treatment with Rotundic acid.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against target proteins (e.g., Caspase-3, Bcl-2, Bax). A secondary antibody conjugated to an enzyme allows for detection.
Methodology:
-
Cell Lysis: Treat cells with Rotundic acid for a specified time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-phospho-AKT, anti-β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
In Vitro Anti-inflammatory Activity (Nitric Oxide Assay)
This assay measures the ability of Rotundic acid to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Principle: The amount of NO produced by cells is determined by measuring the concentration of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
Methodology:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of Rotundic acid for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 10-15 minutes at room temperature.
-
Measurement: Measure the absorbance at 540-570 nm. The nitrite concentration is determined using a standard curve prepared with sodium nitrite.
-
Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.
Conclusion
Rotundic acid is a promising natural compound with well-defined physical and chemical properties and significant therapeutic potential, particularly in the fields of oncology and inflammation. Its ability to modulate the AKT/mTOR and MAPK signaling pathways provides a clear mechanistic basis for its observed biological activities. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to further explore and harness the pharmacological properties of Rotundic acid for future drug development initiatives.
References
- 1. chembk.com [chembk.com]
- 2. epic.awi.de [epic.awi.de]
- 3. mdpi.org [mdpi.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. mdpi.com [mdpi.com]
- 7. acgpubs.org [acgpubs.org]
- 8. Pentacyclic Triterpenoids Isolated from Celastraceae: A Focus in the 13C-NMR Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 10. preprints.org [preprints.org]
- 11. 3β-Hydroxyurs-12,19-dien-28-oic acid(6812-98-2) 1H NMR spectrum [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. rsc.org [rsc.org]
- 14. rsc.org [rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
The Discovery and Therapeutic Potential of Rotundic Acid: An In-depth Technical Guide
Abstract
Rotundic acid, a naturally occurring pentacyclic triterpenoid, has emerged as a compound of significant interest in the scientific community, particularly in the fields of oncology and pharmacology. Initially isolated from Ilex rotunda, this molecule has demonstrated a range of biological activities, including potent anti-cancer, anti-inflammatory, and cardioprotective effects. This technical guide provides a comprehensive overview of the discovery, history, and structural elucidation of Rotundic acid. It details the experimental protocols for its isolation and analysis, presents quantitative data on its biological efficacy, and elucidates its mechanisms of action through key cellular signaling pathways. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of Rotundic acid's therapeutic potential.
Discovery and History
Rotundic acid (RA), a member of the ursane-type pentacyclic triterpenoid family, was first isolated and identified in 1968 by Oyama, Aoyama, Yamada, Mitsuhashi, and Sugiyama from the seeds of Ilex rotunda.[1] This plant, commonly known as "Jiu Bi Ying" in Traditional Chinese Medicine, has a long history of use for treating various ailments, including colds, fever, and cardiovascular diseases.[2] While Ilex rotunda is the primary source, Rotundic acid has also been identified in other species of the Aquifoliaceae family, such as Ilex purpurea and Ilex integra, as well as in plants from the Rubiaceae, Oleaceae, and Sapotaceae families.[3]
The initial structural elucidation of Rotundic acid was accomplished through a combination of spectroscopic techniques, which remain the cornerstone for the characterization of natural products. These methods include Mass Spectrometry (MS) to determine the molecular weight and formula, Infrared (IR) spectroscopy to identify functional groups, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to map the carbon-hydrogen framework.[3]
Table 1: Physicochemical Properties of Rotundic Acid
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₈O₅ | [4] |
| Molecular Weight | 488.7 g/mol | [4] |
| IUPAC Name | (1R,2R,4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-1,10-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | [4] |
| CAS Number | 20137-37-5 | [4] |
Biological Activities and Therapeutic Potential
Rotundic acid has been reported to possess a multitude of pharmacological activities, with its anti-cancer properties being the most extensively studied.[2][5] It has demonstrated significant cytotoxicity against a variety of cancer cell lines, including hepatocellular carcinoma (HCC), breast cancer, malignant melanoma, and small cell lung cancer.[3][5] Beyond its anti-neoplastic effects, Rotundic acid also exhibits anti-inflammatory and cardioprotective capabilities.[2][5]
The primary mechanism underlying the anti-cancer effects of Rotundic acid is the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation and angiogenesis (the formation of new blood vessels that supply tumors).[2][5]
Mechanism of Action: Key Signaling Pathways
Rotundic acid exerts its biological effects by modulating several critical intracellular signaling pathways that are often dysregulated in cancer.
The PI3K/AKT/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. In many cancers, this pathway is hyperactivated. Rotundic acid has been shown to inhibit the PI3K/AKT/mTOR pathway in hepatocellular carcinoma cells.[2][5] It achieves this by reducing the phosphorylation of key proteins such as AKT and mTOR, leading to a downstream cascade of events that culminates in decreased cell proliferation and survival.[2][5]
References
The Multifaceted Therapeutic Potential of Rotundic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rotundic acid (RA), a naturally occurring pentacyclic triterpenoid found in plants of the Ilex genus, has emerged as a compound of significant interest in the field of pharmacology.[1][2] Possessing a range of biological activities, RA has demonstrated notable potential in preclinical studies for the treatment of various diseases, particularly cancer and diabetes. This technical guide provides an in-depth overview of the current scientific knowledge on the biological activities of Rotundic acid, with a focus on its anticancer, anti-diabetic, anti-inflammatory, hepatoprotective, and antimicrobial properties. The information is presented to aid researchers and drug development professionals in their exploration of this promising natural compound.
Anticancer Activity
Rotundic acid has exhibited potent anticancer effects across a variety of cancer cell lines, with hepatocellular carcinoma (HCC) being a primary focus of research.[1][3][4] Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of cell migration and invasion.[1][5]
Cytotoxicity and Antiproliferative Effects
Rotundic acid has demonstrated significant dose- and time-dependent inhibition of cell viability in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several studies are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| HepG2 | Hepatocellular Carcinoma | 34.04 ± 0.58 | [1] |
| SMMC-7721 | Hepatocellular Carcinoma | 62.12 ± 1.16 | [1] |
| HeLa | Cervical Cancer | > 50 | [6] |
| A375 | Malignant Melanoma | > 50 | [6] |
| NCI-H446 | Small Cell Lung Cancer | > 50 | [6] |
| SPC-A1 | Lung Adenocarcinoma | > 50 | [6] |
| Cas3-MCF-7 | Breast Cancer (caspase-3 transfected) | ~12.5 | [7] |
Induction of Apoptosis
A key mechanism of Rotundic acid's anticancer activity is the induction of apoptosis, or programmed cell death. Studies have shown that RA can trigger apoptosis through both intrinsic and extrinsic pathways. This involves the modulation of key regulatory proteins such as the Bcl-2 family and caspases. Specifically, RA has been observed to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[3][6] This shift in balance promotes the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, culminating in the activation of the executioner caspase-3.[3][7]
Cell Cycle Arrest
Rotundic acid has been shown to induce cell cycle arrest, preventing cancer cells from progressing through the cell division cycle. In HepG2 hepatocellular carcinoma cells, RA treatment leads to an accumulation of cells in the S-phase of the cell cycle.[1]
Inhibition of Migration and Invasion
The metastatic spread of cancer is a major cause of mortality. Rotundic acid has demonstrated the ability to inhibit the migration and invasion of cancer cells. In wound healing assays, RA has been shown to impede the closure of a "scratch" in a monolayer of cancer cells, indicating a reduction in cell motility.[1]
Signaling Pathways
The anticancer effects of Rotundic acid are mediated through the modulation of several critical signaling pathways.
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. It is often hyperactivated in cancer. Rotundic acid has been shown to inhibit this pathway by reducing the phosphorylation of key components like AKT and mTOR in a concentration-dependent manner.[1]
The p53 tumor suppressor protein plays a critical role in preventing cancer formation. Rotundic acid has been found to induce apoptosis in breast cancer cells through the activation of the p53 pathway.[8] This activation can lead to the upregulation of pro-apoptotic proteins and cell cycle arrest.
References
- 1. Rotundic Acid Induces DNA Damage and Cell Death in Hepatocellular Carcinoma Through AKT/mTOR and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrated Analysis of Transcriptomic and Proteomics Data Reveals the Induction Effects of Rotenoid Biosynthesis of Mirabilis himalaica Caused by UV-B Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rotundic Acid Induces DNA Damage and Cell Death in Hepatocellular Carcinoma Through AKT/mTOR and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and cytotoxicity of cell death mechanism of rotundic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Induction of apoptosis in human hepatocarcinoma SMMC-7721 cells in vitro by flavonoids from Astragalus complanatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rotundic Acid Protects against Metabolic Disturbance and Improves Gut Microbiota in Type 2 Diabetes Rats - PMC [pmc.ncbi.nlm.nih.gov]
Rotundic Acid: A Triterpenoid Metabolite with Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Rotundic acid, a naturally occurring pentacyclic triterpenoid, has emerged as a significant metabolite with a broad spectrum of pharmacological activities.[1][2] Predominantly isolated from plants of the Ilex genus, this compound has garnered considerable attention for its anti-cancer, anti-inflammatory, and cardioprotective properties.[3][4] This technical guide provides a comprehensive overview of rotundic acid, detailing its chemical characteristics, natural sources, metabolic fate, and multifaceted biological roles. A key focus is placed on its mechanism of action, particularly its modulation of critical signaling pathways implicated in oncogenesis. This document also summarizes quantitative data on its bioactivity and provides insights into experimental methodologies for its study, aiming to facilitate further research and development of rotundic acid as a potential therapeutic agent.
Introduction
Triterpenoids are a large and structurally diverse class of natural products that have historically been a rich source of bioactive compounds for drug discovery. Rotundic acid (RA), an ursane-type pentacyclic triterpene acid, is a prominent member of this class.[5][6] It is a major bioactive constituent of Ilex rotunda Thunb., a plant used in traditional Chinese medicine.[5] Preclinical studies have demonstrated its efficacy against various cancers, including hepatocellular carcinoma, breast cancer, and colorectal cancer.[1][2][3] Its therapeutic potential is attributed to its ability to induce apoptosis, inhibit cell proliferation and angiogenesis, and modulate key cellular signaling pathways.[1][3][7] This guide aims to provide a detailed technical resource for scientists and researchers engaged in the exploration and development of rotundic acid and its derivatives.
Chemical and Physical Properties
Rotundic acid is chemically known as (1R,2R,4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-1,10-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid.[8] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 20137-37-5 | [9] |
| Molecular Formula | C₃₀H₄₈O₅ | [8] |
| Molecular Weight | 488.7 g/mol | [8] |
| XLogP3 | 5.3 | [8] |
| Solubility | DMSO: 100 mg/mL (204.62 mM) | [9] |
Natural Sources and Isolation
Rotundic acid is primarily isolated from the barks of Ilex rotunda Thunb. (Aquifoliaceae), a plant commonly known as "Jiu Bi Ying" in China.[3][5] It is also found in other Ilex species, as well as in plants from other families such as Mussaenda macrophylla and Enkianthus campanulatus.[8][10]
Experimental Protocol: Extraction and Isolation of Rotundic Acid
A common method for the extraction and isolation of rotundic acid from the barks of Ilex rotunda is as follows:
-
Extraction: The dried and ground barks are refluxed with 80% ethanol. The resulting ethanol extract is then evaporated under vacuum to yield a total saponin fraction.[11]
-
Hydrolysis: The saponin fraction is refluxed with 4% sodium hydroxide in 30% ethanol to hydrolyze the saponins and release the aglycone, rotundic acid.[11]
-
Purification: The reaction mixture is cooled and extracted with ethyl acetate. The combined organic layers are concentrated, and the residue is purified by recrystallization from methanol-water to yield pure rotundic acid.[11]
Rotundic Acid as a Metabolite
Rotundic acid undergoes significant metabolism in the body, which influences its bioavailability and therapeutic efficacy.
Pharmacokinetics
Studies in rats have shown that orally administered rotundic acid is rapidly absorbed, reaching peak plasma concentration in approximately 15 minutes, and is also rapidly eliminated with a half-life of about 2 hours.[5][12] However, its oral bioavailability is generally low, ranging from 16.1% to 19.4% in rats, which is a common characteristic of pentacyclic triterpene acids.[6][10] This poor bioavailability is attributed to factors such as low aqueous solubility, efflux transport, and first-pass metabolism.[6]
Table 1: Pharmacokinetic Parameters of Rotundic Acid in Rats (Oral Administration, 10 mg/kg)
| Parameter | Value (mean ± SD) | Reference |
| Cmax (ng/mL) | 108 ± 10.5 | [5][6] |
| Tmax (h) | 0.292 | [5][6] |
| AUC₀₋₂₄ (ng·h/mL) | 432 ± 64.2 | [5] |
| AUC₀₋∞ (ng·h/mL) | 432 ± 64.2 | [5][13] |
| CL/F (L/h/kg) | 23.6 ± 3.50 | [5][13] |
| t₁/₂ (h) | ~2 | [12] |
Metabolism
The metabolism of rotundic acid is primarily mediated by cytochrome P450 enzymes, with CYP3A4 being the main isoform involved.[5][13] It is also a substrate for the P-glycoprotein (P-gp) efflux pump, which further contributes to its low bioavailability.[5][13] Co-administration with verapamil, an inhibitor of both CYP3A4 and P-gp, has been shown to significantly increase the systemic exposure of rotundic acid in rats.[5][6]
Identified metabolic pathways for rotundic acid include hydroxylation and glucuronidation.[14] In rats, 26 metabolites of rotundic acid have been identified in plasma, feces, urine, and liver tissue.[12] The major metabolic reactions include demethylation, desaturation, hydroxylation, reduction, sulfation, and glucuronidation.[12]
Biological Activities and Mechanisms of Action
Rotundic acid exhibits a range of biological activities, with its anti-cancer properties being the most extensively studied.
Anti-Cancer Activity
Rotundic acid has demonstrated significant cytotoxic activity against a variety of cancer cell lines.
Table 2: In Vitro Cytotoxicity of Rotundic Acid (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 7.33 | [11] |
| SMMC-7721 | Hepatocellular Carcinoma | - | [3] |
| A375 | Malignant Melanoma | 16.58 | [11] |
| NCI-H446 | Small Cell Lung Cancer | 11.40 | [11] |
| HeLa | Cervical Cancer | - | [15] |
| MCF-7 | Breast Cancer | - | [4][16] |
| HT-29 | Colon Cancer | - | [4][16] |
The anti-cancer effects of rotundic acid are mediated through multiple mechanisms:
-
Induction of Apoptosis: Rotundic acid induces apoptosis in cancer cells by activating caspase-3 and promoting the cleavage of PARP.[3] It also modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which favors apoptosis.[15][17]
-
Cell Cycle Arrest: It can cause cell cycle arrest, thereby inhibiting the proliferation of cancer cells.[3][7]
-
Inhibition of Angiogenesis: Rotundic acid has been shown to inhibit tube formation and suppress the secretion of vascular endothelial growth factor (VEGF), indicating its anti-angiogenic potential.[3]
-
Inhibition of Migration and Invasion: It can inhibit the migration and invasion of cancer cells, which is crucial for preventing metastasis.[3]
Signaling Pathways
The biological effects of rotundic acid are largely attributed to its ability to modulate key intracellular signaling pathways that are often dysregulated in cancer.
The PI3K/AKT/mTOR pathway is a critical pro-survival pathway that is frequently overactive in many cancers.[18] Rotundic acid has been shown to inhibit the phosphorylation of both AKT and mTOR in a concentration-dependent manner in hepatocellular carcinoma cells.[3][18] This inhibition leads to the suppression of downstream signaling, resulting in reduced cell proliferation, survival, and angiogenesis.[3][18]
Rotundic acid inhibits the AKT/mTOR signaling pathway.
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in regulating cell growth, differentiation, and apoptosis. Aberrant MAPK signaling is implicated in various cancers.[18] Rotundic acid has been shown to modulate the MAPK pathway, contributing to its anti-cancer effects.[7][18]
Rotundic acid has also been reported to induce apoptosis in breast cancer cells through the p53 signaling pathway.[19] It can also enhance the radiological toxicity on MCF-7 cells via the ATM/p53 pathway.[20]
Anti-inflammatory and Other Activities
In addition to its anti-cancer properties, rotundic acid has been reported to possess anti-inflammatory and cardioprotective abilities.[3][9] It has also been shown to have anti-diabetic effects in mice, where it can lower plasma glucose levels and improve hemostatic imbalance.[16] Furthermore, it has demonstrated lipid-lowering effects, reducing triglyceride and cholesterol levels in both plasma and liver.[16][21]
Experimental Methodologies
In Vitro Assays
-
Cell Viability Assay (MTT Assay): This colorimetric assay is used to assess the cytotoxic effects of rotundic acid on cancer cell lines. Cells are treated with varying concentrations of rotundic acid for different time periods, and cell viability is measured by the conversion of MTT to formazan.[3]
-
Colony Formation Assay: This assay evaluates the ability of single cells to grow into colonies, providing an indication of the long-term proliferative potential of cells after treatment with rotundic acid.[3]
-
Wound Healing and Transwell Invasion Assays: These assays are used to assess the effect of rotundic acid on cell migration and invasion, respectively.[3]
-
Western Blot Analysis: This technique is employed to determine the expression levels of key proteins involved in signaling pathways (e.g., p-AKT, p-mTOR, caspases) following treatment with rotundic acid.[3]
In Vivo Studies
-
Xenograft Mouse Model: To evaluate the in vivo anti-tumor efficacy of rotundic acid, human cancer cells are implanted into immunodeficient mice. The mice are then treated with rotundic acid, and tumor growth is monitored over time.[3][7]
-
Pharmacokinetic Studies: These studies involve administering rotundic acid to animals (e.g., rats) via different routes (oral, intravenous) and collecting blood samples at various time points to determine its pharmacokinetic parameters.[5][6]
General experimental workflow for evaluating Rotundic Acid.
Conclusion and Future Directions
Rotundic acid is a promising natural metabolite with significant therapeutic potential, particularly in the field of oncology. Its multifaceted mechanism of action, involving the modulation of key signaling pathways like AKT/mTOR and MAPK, makes it an attractive candidate for further drug development.[7][18] However, its poor oral bioavailability presents a significant challenge that needs to be addressed.[5][6] Future research should focus on developing novel formulations or synthetic derivatives of rotundic acid to improve its pharmacokinetic profile.[15][22] Further in-depth studies are also required to fully elucidate its metabolic pathways and to comprehensively evaluate its safety and toxicity profile before it can be considered for clinical applications. The information compiled in this guide provides a solid foundation for researchers and drug development professionals to advance the study of this intriguing natural compound.
References
- 1. Efficacy of Rotundic Acid and Its Derivatives as Promising Natural Anticancer Triterpenoids: A Literature-Based Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Rotundic Acid Induces DNA Damage and Cell Death in Hepatocellular Carcinoma Through AKT/mTOR and MAPK Pathways [frontiersin.org]
- 4. selleckchem.com [selleckchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Influence of verapamil on the pharmacokinetics of rotundic acid in rats and its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rotundic Acid Induces DNA Damage and Cell Death in Hepatocellular Carcinoma Through AKT/mTOR and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rotundic Acid | C30H48O5 | CID 12315075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
- 10. Absolute bioavailability, dose proportionality, and tissue distribution of rotundic acid in rats based on validated LC-QqQ-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization and Cytotoxicity of New Rotundic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Influence of verapamil on the pharmacokinetics of rotundic acid in rats and its potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chm.bris.ac.uk [chm.bris.ac.uk]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Rotundic Acid Induces DNA Damage and Cell Death in Hepatocellular Carcinoma Through AKT/mTOR and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Novel rotundic acid derivatives: synthesis, structural characterization and in vitro antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Rotundic Acid Synthesis and Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rotundic acid (RA) is a naturally occurring pentacyclic triterpenoid of the ursane type, primarily isolated from plants of the Aquifoliaceae family, such as Ilex rotunda.[1] This compound has garnered significant interest in the scientific community due to its diverse pharmacological activities, most notably its potent antitumor properties.[1][2] Rotundic acid and its derivatives have been shown to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways implicated in cancer, such as the AKT/mTOR and MAPK pathways.[2][3]
The structural backbone of rotundic acid presents multiple active sites amenable to chemical modification, particularly at the C-3, C-23, and C-28 positions.[4] Derivatization at these sites, especially the C-28 carboxylic acid, has been a successful strategy to enhance the cytotoxic and pharmacokinetic properties of the parent compound.[1][5] This document provides detailed protocols for the isolation of rotundic acid, its chemical derivatization, and a summary of the biological activities of the resulting compounds.
Section 1: Synthesis and Isolation of Rotundic Acid
While the total synthesis of complex natural products like rotundic acid is a significant undertaking, the biosynthesis in plants provides a readily available source. The ursane skeleton is biosynthesized from the cyclization of 2,3-oxidosqualene by α-amyrin synthase.[1] For laboratory and research purposes, rotundic acid is typically obtained through extraction and isolation from natural sources.
Biosynthesis of the Ursane Skeleton
The biosynthesis of ursane-type triterpenoids, including rotundic acid, begins with the cyclization of 2,3-oxidosqualene. This process is catalyzed by the enzyme α-amyrin synthase, which facilitates the formation of the characteristic five-ring ursane structure.[1] Subsequent enzymatic oxidations and modifications lead to the various functionalized ursane triterpenoids found in nature.
Protocol for Isolation of Rotundic Acid from Ilex rotunda[5]
This protocol describes a method for the extraction and purification of rotundic acid from the bark of Ilex rotunda.
Materials:
-
Dried and ground bark of Ilex rotunda
-
80% Ethanol (EtOH)
-
4% Sodium Hydroxide (NaOH) in 30% EtOH
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Deionized water (H₂O)
-
Reflux apparatus
-
Rotary evaporator
-
Separatory funnel
-
Filtration apparatus
-
Crystallization dishes
Procedure:
-
Extraction: The ground bark of Ilex rotunda (1.0 kg) is refluxed with 80% EtOH (8 L) for 3 hours. This process is repeated twice. The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield the total saponins.[5]
-
Hydrolysis: The obtained total saponins (100.0 g) are refluxed with 4% NaOH in 30% EtOH (5.0 L) at 100 °C for 4 hours.[5]
-
Purification: After cooling to room temperature, the mixture is extracted three times with EtOAc (1.0 L each). The combined organic layers are concentrated under reduced pressure to yield a residue.[5]
-
Crystallization: The residue is recrystallized from a methanol-water mixture to yield pure rotundic acid.[5] The purity can be assessed by HPLC.
Section 2: Derivatization of Rotundic Acid
The C-28 carboxylic acid of rotundic acid is a common site for derivatization to improve its biological activity and drug-like properties.[1][5] This section provides a general protocol for the synthesis of amino acid derivatives of rotundic acid.
General Protocol for the Synthesis of N-[3β,19α,23-trihydroxy-urs-12-en-28-oyl]-amino acid Derivatives[5]
This two-step protocol involves the protection of the hydroxyl groups, activation of the carboxylic acid, coupling with an amino acid ester, and subsequent deprotection.
Step 1: Synthesis of N-[3β,23-diacetoxy-19α-hydroxy urs-12-en-28-oyl]-amino acid methyl esters [5]
-
Acetylation: Rotundic acid is dissolved in pyridine, and acetic anhydride is added. The mixture is stirred at 80 °C for 16 hours to protect the C-3 and C-23 hydroxyl groups as acetates.
-
Acyl Chloride Formation: The resulting diacetate is dissolved in dichloromethane (CH₂Cl₂) and treated with oxalyl chloride at room temperature for 20 hours to form the acyl chloride.
-
Coupling: The acyl chloride intermediate is then reacted with the desired amino acid methyl ester hydrochloride (e.g., glycine methyl ester hydrochloride, L-serine methyl ester hydrochloride) in CH₂Cl₂ to yield the N-[3β,23-diacetoxy-19α-hydroxyurs-12-en-28-oyl]-amino acid methyl ester.
Step 2: Hydrolysis to N-[3β,19α,23-trihydroxy-urs-12-en-28-oyl]-amino acids [5]
-
The diacetate-protected amino acid ester derivative is hydrolyzed using a solution of NaOH in methanol to remove the acetate protecting groups and hydrolyze the methyl ester, yielding the final N-[3β,19α,23-trihydroxy-urs-12-en-28-oyl]-amino acid derivative.
Experimental Workflow for Rotundic Acid Derivatization
Caption: General workflow for the synthesis of amino acid derivatives of rotundic acid.
Section 3: Biological Activities of Rotundic Acid and Its Derivatives
Rotundic acid and its derivatives have demonstrated significant cytotoxic activity against a variety of human cancer cell lines.[1][4][5] Derivatization, particularly with amino acids, has been shown to enhance this activity.[1]
Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activities (IC₅₀ values) of rotundic acid and some of its derivatives against various human cancer cell lines.
| Compound | A375 (Melanoma) IC₅₀ (µM)[1] | HepG2 (Hepatoma) IC₅₀ (µM)[1] | NCI-H446 (Lung Cancer) IC₅₀ (µM)[1] | HeLa (Cervical Cancer) IC₅₀ (µM)[6] | SGC-7901 (Gastric Cancer) IC₅₀ (µM)[6] |
| Rotundic Acid | 25.32 | 30.14 | 28.76 | >40 | >40 |
| Compound 5a * | 8.54 | 9.31 | 7.65 | - | - |
| Compound 6b | 12.43 | 29.87 | 27.54 | - | - |
| Compound 4f | - | - | - | 8.54 | 11.32 |
| 5a : N-[3β,23-diacetoxy-19α-hydroxyurs-12-en-28-oyl]-L-serine methyl ester[1] | |||||
| 6b : N-[3β,19α,23-trihydroxy-urs-12-en-28-oyl]-L-tryptophan[1] | |||||
| 4f : A novel derivative modified at the 28-COOH position[6] |
Signaling Pathways Modulated by Rotundic Acid and Derivatives
Rotundic acid and its derivatives exert their anticancer effects by modulating several critical signaling pathways involved in cell survival, proliferation, and apoptosis.
3.2.1. Apoptosis Pathway
Rotundic acid and its derivatives have been shown to induce apoptosis in cancer cells.[4] One of the key mechanisms is through the intrinsic apoptosis pathway, which involves the regulation of the Bcl-2 family of proteins. The derivatives can lead to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax.[4] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-3, a key executioner caspase, ultimately leading to apoptotic cell death.[4] In some cancer cell lines, rotundic acid-induced apoptosis is also mediated through the p53 pathway.[7][8]
Caption: Intrinsic apoptosis pathway induced by rotundic acid derivatives.
3.2.2. AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that promotes cell proliferation and survival and is often hyperactivated in cancer.[9] Rotundic acid has been found to inhibit this pathway.[2] By suppressing the phosphorylation of AKT and its downstream target mTOR, rotundic acid can halt the cell cycle and inhibit cell proliferation.[2]
Caption: Inhibition of the AKT/mTOR signaling pathway by rotundic acid.
Conclusion
Rotundic acid, a naturally occurring triterpenoid, and its synthetic derivatives represent a promising class of compounds for the development of novel anticancer agents. The protocols outlined in this document provide a framework for the isolation of rotundic acid and the synthesis of its derivatives. The accompanying data on their biological activities and mechanisms of action highlight the potential of these compounds as leads for future drug discovery and development efforts. Further research is warranted to explore the full therapeutic potential of rotundic acid and its analogues.
References
- 1. Biotransformation of Oleanane and Ursane Triterpenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Rotundic Acid Induces DNA Damage and Cell Death in Hepatocellular Carcinoma Through AKT/mTOR and MAPK Pathways [frontiersin.org]
- 3. selleckchem.com [selleckchem.com]
- 4. chm.bris.ac.uk [chm.bris.ac.uk]
- 5. Synthesis, Characterization and Cytotoxicity of New Rotundic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel rotundic acid derivatives: synthesis, structural characterization and in vitro antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rotundic acid induces Cas3-MCF-7 cell apoptosis through the p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rotundic acid induces Cas3-MCF-7 cell apoptosis through the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Analysis of Rotundic Acid by HPLC and LC-MS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Rotundic acid, a pentacyclic triterpene acid with diverse bioactivities, using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols are designed to be a valuable resource for researchers in drug discovery, pharmacokinetics, and quality control.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method
This section details a sensitive and specific LC-MS/MS method for the quantification of Rotundic acid in biological matrices, such as rat plasma and tissue. This method is particularly suited for pharmacokinetic studies where low detection limits are required.[1][2]
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 2–500 ng/mL | [1][2] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | [1] |
| Intra-day Precision (RSD) | < 15% | [3] |
| Inter-day Precision (RSD) | < 15% | [3] |
| Accuracy | Within ±15% of nominal concentrations | [3] |
| Recovery | Not explicitly stated, but the method was fully validated according to FDA guidelines. | [1][2] |
Experimental Protocol: LC-MS/MS Analysis
a) Sample Preparation (Protein Precipitation) [1][2]
-
To 50 µL of plasma or tissue homogenate, add 50 µL of methanol.
-
Add 100 µL of the internal standard (IS) working solution (e.g., etofesalamide at 1 ng/mL).
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and centrifuge again under the same conditions.
-
Inject 2 µL of the final supernatant into the LC-MS/MS system.
b) Chromatographic Conditions [1]
-
Instrument: Agilent LC-MS/MS system or equivalent
-
Column: Agilent ZORBAX Eclipse XDB-C18 (4.6 mm × 50 mm, 5 µm)
-
Column Temperature: 40 °C
-
Mobile Phase A: Methanol:Acetonitrile (1:1, v/v)
-
Mobile Phase B: 5 mM Ammonium formate in water:Methanol (9:1, v/v)
-
Flow Rate: 0.5 mL/min
-
Gradient Program:
-
0–3.00 min: 40%–10% B
-
3.00–5.00 min: 10% B
-
5.00–5.10 min: 10%–40% B
-
5.10–6.50 min: 40% B
-
-
Injection Volume: 2 µL
c) Mass Spectrometry Conditions [1]
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Negative
-
Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Rotundic Acid: m/z 487.30 → 437.30
-
Internal Standard (etofesalamide): m/z 256.10 → 227.10
-
-
Nebulizing Gas Flow: 3 L/min
-
Heating Gas Flow: 10 L/min
-
Drying Gas Flow: 10 L/min
-
Desolvation Line Temperature: 250 °C
-
Interface Temperature: 300 °C
-
Heat Block Temperature: 400 °C
Experimental Workflow: LC-MS/MS
Caption: LC-MS/MS workflow for Rotundic acid analysis.
High-Performance Liquid Chromatography (HPLC-UV) Method
Quantitative Data Summary (General for Pentacyclic Triterpene Acids)
| Parameter | Typical Value Range | Reference |
| Linearity Range | 0.8–120 µg/mL | [1] |
| Limit of Detection (LOD) | 0.1 - 10 mg/L | [5] |
| Limit of Quantification (LOQ) | 0.5 - 20 mg/L | [5] |
| Precision (RSD) | < 3% | [1] |
| Recovery | 96–104% | [1] |
Experimental Protocol: HPLC-UV Analysis
a) Sample Preparation (Solid-Liquid Extraction for Plant Material)
-
Accurately weigh about 0.25 g of dried and powdered plant material.
-
Add 50 mL of a methanol and chloroform mixture (1:9 v/v).[1]
-
Perform extraction by refluxing at 60 °C for 1 hour.[1]
-
Cool the extract and adjust the final volume to 50 mL with the extraction solvent.
-
Take a 1.0 mL aliquot and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in 1.0 mL of methanol.
-
Filter the solution through a 0.45-µm syringe filter prior to HPLC injection.[1]
b) Chromatographic Conditions
-
Instrument: Standard HPLC system with UV detector
-
Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm)
-
Column Temperature: Ambient or controlled at 25-30 °C
-
Mobile Phase: Acetonitrile:Water (80:20, v/v) with 0.1% formic or acetic acid.
-
Flow Rate: 1.0 mL/min[2]
-
Detection Wavelength: 205-210 nm[2]
-
Injection Volume: 20 µL
Experimental Workflow: HPLC-UV
Caption: HPLC-UV workflow for Rotundic acid analysis.
Signaling Pathways and Logical Relationships
While the provided request does not detail specific signaling pathways for Rotundic acid to be visualized, the following diagram illustrates a generic logical relationship in a drug development context where Rotundic acid might be investigated.
Caption: Generic signaling pathway for a bioactive compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. iitg.ac.in [iitg.ac.in]
- 3. Absolute bioavailability, dose proportionality, and tissue distribution of rotundic acid in rats based on validated LC-QqQ-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. diposit.ub.edu [diposit.ub.edu]
In Vitro Assays to Assess Rotundic Acid Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rotundic acid, a naturally occurring pentacyclic triterpenoid, has garnered significant interest in the scientific community for its diverse pharmacological activities. Primarily recognized for its potent anticancer properties, rotundic acid has demonstrated the ability to inhibit cell proliferation, induce apoptosis (programmed cell death), and trigger cell cycle arrest in a variety of cancer cell lines.[1] Furthermore, emerging evidence suggests that rotundic acid and its derivatives possess anti-inflammatory and cardioprotective capabilities.[2] This document provides detailed application notes and standardized protocols for a range of in vitro assays to facilitate the investigation of rotundic acid's bioactivity, with a focus on its anticancer and anti-inflammatory effects. The provided methodologies are intended to assist researchers in the consistent and reproducible assessment of this promising natural compound.
Anticancer Bioactivity
Rotundic acid exerts its anticancer effects through multiple mechanisms, including the induction of apoptosis and the halting of the cell cycle.[2] These effects are often mediated by the modulation of key cellular signaling pathways, such as the AKT/mTOR and MAPK pathways.[2][3][4]
Data Presentation: Cytotoxicity of Rotundic Acid
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of rotundic acid and its derivatives in various human cancer cell lines, providing a comparative overview of its cytotoxic efficacy.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Rotundic Acid Derivative 4 | HeLa | Cervical Cancer | 5.49 | |
| Rotundic Acid Derivative 4 | A375 | Melanoma | 3.61 | |
| Rotundic Acid Derivative 4 | HepG2 | Liver Cancer | 2.83 | |
| Rotundic Acid Derivative 4 | SPC-A1 | Lung Cancer | 4.40 | |
| Rotundic Acid Derivative 4 | NCI-H446 | Small Cell Lung Cancer | 6.67 | |
| Rotundic Acid Derivative 4f | HepG2 | Liver Cancer | 4.16 | |
| Rotundic Acid Derivative 4f | HeLa | Cervical Cancer | 8.54 | |
| Rotundic Acid Derivative 4f | SGC-7901 | Gastric Cancer | 11.32 |
Anti-inflammatory Bioactivity
In addition to its anticancer properties, rotundic acid has been reported to possess anti-inflammatory effects.[2] In vitro assays to assess this activity typically involve the measurement of pro-inflammatory cytokine production in immune cells, such as macrophages, following stimulation with an inflammatory agent like lipopolysaccharide (LPS).
Experimental Protocols
The following section provides detailed, step-by-step protocols for key in vitro assays to assess the bioactivity of rotundic acid.
Cell Viability and Cytotoxicity: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5] This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[6][7]
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Treatment with Rotundic Acid:
-
Prepare a stock solution of Rotundic acid in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of Rotundic acid in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Rotundic acid. Include a vehicle control (medium with the same concentration of the solvent used to dissolve Rotundic acid) and a negative control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[9]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value of Rotundic acid.
-
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
The Annexin V-FITC assay is a widely used method for detecting early-stage apoptosis.[10] During apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells.[10] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[11]
Protocol:
-
Cell Preparation and Treatment:
-
Seed cells in a 6-well plate and treat with Rotundic acid at the desired concentrations for the specified time.
-
Harvest the cells (including both adherent and floating cells) by trypsinization, followed by centrifugation at 300 x g for 5 minutes.
-
-
Cell Washing:
-
Wash the cells twice with cold PBS.[12]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[11]
-
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.[13]
-
Add 5 µL of Annexin V-FITC conjugate to the cell suspension.[11]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Add 5 µL of Propidium Iodide (PI) staining solution.[11]
-
-
Sample Analysis:
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Experimental Workflow for Annexin V/PI Apoptosis Assay
Caption: Workflow for detecting apoptosis using Annexin V and PI staining.
Cell Cycle Analysis: Propidium Iodide (PI) Staining and Flow Cytometry
Cell cycle analysis using propidium iodide (PI) staining is a common method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14] PI is a fluorescent intercalating agent that stains DNA, and the amount of fluorescence is directly proportional to the amount of DNA in the cell.
Protocol:
-
Cell Preparation and Treatment:
-
Seed cells and treat with Rotundic acid as described for the apoptosis assay.
-
Harvest the cells by trypsinization and centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 0.5 mL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells on ice or at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Sample Analysis:
-
Analyze the stained cells by flow cytometry.
-
Use a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle distribution by PI staining.
Protein Expression Analysis: Western Blotting
Western blotting is a technique used to detect specific proteins in a sample. It is particularly useful for investigating the effect of Rotundic acid on the expression and phosphorylation status of proteins involved in signaling pathways like AKT/mTOR and MAPK.
Protocol:
-
Protein Extraction:
-
Treat cells with Rotundic acid, then wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Signaling Pathway Modulated by Rotundic Acid
Caption: Rotundic acid's impact on key signaling pathways.
Cytokine Production Measurement: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. It is a highly sensitive and specific method for measuring the concentration of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in cell culture supernatants.
Protocol:
-
Cell Culture and Treatment:
-
Seed appropriate immune cells (e.g., RAW 264.7 macrophages) in a 24-well plate.
-
Pre-treat the cells with various concentrations of Rotundic acid for 1 hour.
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS; 1 µg/mL), for 24 hours.
-
-
Sample Collection:
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
-
ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α or anti-IL-6) and incubate overnight.
-
Wash the plate and block non-specific binding sites with a blocking buffer.
-
Add the collected cell culture supernatants and a series of known standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Wash the plate and add streptavidin-HRP conjugate.
-
Wash the plate and add a substrate solution (e.g., TMB) to develop a colored product.
-
Stop the reaction with a stop solution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve using the known standards and determine the concentration of the cytokine in the samples.
-
Experimental Workflow for ELISA
Caption: Workflow for measuring cytokine production by ELISA.
References
- 1. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wp.uthscsa.edu [wp.uthscsa.edu]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. researchhub.com [researchhub.com]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of Rotundic Acid Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the cytotoxic effects of Rotundic acid (RA), a naturally occurring pentacyclic triterpenoid, on various cancer cell lines. The protocols detailed below are based on established methodologies and published research findings, offering a framework for investigating RA's anti-cancer properties. Rotundic acid has been shown to inhibit cell viability and proliferation in a time- and dose-dependent manner in hepatocellular carcinoma (HCC) cells, such as HepG2 and SMMC-7721.[1] It has also demonstrated efficacy against other cancer cell lines, including HeLa, A375, SPC-A1, and NCI-H446.[2][3] The primary mechanism of RA-induced cell death is apoptosis, which is mediated through various signaling pathways, including the p53, AKT/mTOR, and MAPK pathways.[1][4]
Data Presentation: In Vitro Cytotoxicity of Rotundic Acid
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Rotundic acid across different human cancer cell lines, as determined by the MTT assay. These values indicate the concentration of RA required to inhibit the growth of 50% of the cell population.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | <10 | [2] |
| A375 | Malignant Melanoma | 16.58 | [5] |
| HepG2 | Hepatocellular Carcinoma | 7.33 | [5] |
| SPC-A1 | Lung Adenocarcinoma | <10 | [2] |
| NCI-H446 | Small Cell Lung Cancer | 11.40 | [5] |
| Cas3-MCF-7 | Breast Cancer (caspase-3 transfected) | 2.0 - 12.5 (dose-dependent) | [4][6] |
Experimental Protocols
Herein are detailed protocols for key cell-based assays to evaluate the cytotoxicity of Rotundic acid.
Cell Viability and Proliferation Assay (MTT Assay)
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7] The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into purple formazan crystals.[7]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of Rotundic acid (e.g., 0, 2.0, 5.0, 12.5 µM) and a vehicle control (e.g., DMSO).[4][6] Incubate for desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used for the early detection of apoptosis.[10] In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[10] Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, thus allowing for their differentiation.[10]
Protocol:
-
Cell Treatment: Seed cells and treat with Rotundic acid as described in the MTT assay protocol.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 200 x g for 5 minutes.[11]
-
Cell Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[12]
-
Staining: Add 5 µL of Annexin V-FITC and 10 µL of PI (50 µg/mL) to 100 µL of the cell suspension.[11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[12] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[12][13]
Caspase Activity Assay
Caspases are a family of proteases that play a crucial role in apoptosis. The activation of executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.[2] This assay utilizes a specific substrate that, when cleaved by the active caspase, releases a fluorescent or colorimetric molecule.
Protocol (Fluorometric):
-
Cell Lysate Preparation: Treat cells with Rotundic acid, harvest, and lyse the cells according to the manufacturer's protocol of the chosen assay kit.
-
Assay Reaction: In a 96-well plate, add cell lysate to a reaction buffer containing the specific caspase substrate (e.g., DEVD for caspase-3/7).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC-based substrates).[14]
-
Data Analysis: The fluorescence intensity is proportional to the caspase activity in the sample.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is a technique used to detect specific proteins in a sample.[15] In the context of Rotundic acid-induced apoptosis, it can be used to analyze the expression levels of key regulatory proteins.
Protocol:
-
Protein Extraction: Treat cells with Rotundic acid, harvest, and lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p53, cleaved caspase-3, Bax, Bcl-2).[2][16]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: The intensity of the bands corresponds to the level of protein expression. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.[16]
Visualizations
Below are diagrams illustrating the key signaling pathways and experimental workflows described in these application notes.
References
- 1. Frontiers | Rotundic Acid Induces DNA Damage and Cell Death in Hepatocellular Carcinoma Through AKT/mTOR and MAPK Pathways [frontiersin.org]
- 2. chm.bris.ac.uk [chm.bris.ac.uk]
- 3. Design, synthesis and cytotoxicity of cell death mechanism of rotundic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rotundic acid induces Cas3-MCF-7 cell apoptosis through the p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization and Cytotoxicity of New Rotundic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rotundic acid induces Cas3-MCF-7 cell apoptosis through the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. cyrusbio.com.tw [cyrusbio.com.tw]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Rotundic Acid Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established animal models used to investigate the therapeutic potential of Rotundic acid (RA) across various disease areas. Detailed protocols for model induction and experimental procedures are outlined to facilitate reproducible studies.
Anti-Diabetic Effects of Rotundic Acid in a Type 2 Diabetes (T2D) Rat Model
Rotundic acid has been shown to ameliorate metabolic disturbances in a well-established rat model of Type 2 Diabetes.[1] This model mimics the key features of human T2D, including insulin resistance and partial insulin deficiency, induced by a combination of a high-fat diet (HFD) and a low dose of streptozotocin (STZ).
Quantitative Data Summary
| Animal Model | Treatment Protocol | Key Findings | Reference |
| Sprague-Dawley rats | Induction: High-Fat Diet (10 weeks) followed by a single intraperitoneal injection of STZ (30 mg/kg).[2] RA Treatment: 40 mg/kg/day (gavage) for 8 weeks.[2] | - Increased body weight compared to untreated T2D model group.[1] - Significantly inhibited increases in serum triglycerides, total cholesterol, LDL-C, and free fatty acids.[1] - Increased HDL-C levels.[1] - Alleviated oxidative and inflammatory stress by increasing SOD and IL-4, and decreasing MDA, IL-1β, TNF-α, INF-γ, and IL-6.[1][2] - Restored gut microbial dysbiosis.[1] | [1] |
| Diabetic Mice | Induction: Single i.v. dose of STZ (50 mg/kg).[3] RA Treatment: 0.1% in diet for six weeks. | - Reduced plasma glucose levels at high doses.[3] - Decreased triglyceride and cholesterol levels in plasma and liver.[3] - At a 0.1% dose, declined cardiac and renal levels of inflammatory factors (IL-1β, IL-6, TNF-α, MCP-1).[3] | [3] |
Experimental Protocol: HFD/STZ-Induced Diabetic Rat Model
This protocol details the induction of a Type 2 Diabetes model in rats and subsequent treatment with Rotundic acid.
Materials:
-
Male Sprague-Dawley rats (180-220 g)
-
High-Fat Diet (HFD) (e.g., 45-60% of calories from fat)
-
Standard chow
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
Rotundic acid
-
Gavage needles
-
Glucometer and test strips
Procedure:
-
Acclimatization: Acclimate rats for one week with free access to standard chow and water.
-
Induction of Insulin Resistance:
-
Induction of Diabetes:
-
After the HFD feeding period, fast the HFD-fed rats for 12 hours.
-
Prepare a fresh solution of STZ in ice-cold citrate buffer.
-
Administer a single intraperitoneal (i.p.) injection of a low dose of STZ (e.g., 30-35 mg/kg body weight).[5] The control group should be injected with citrate buffer alone.
-
Provide the rats with a 5% glucose solution for the next 24 hours to prevent hypoglycemia.[6]
-
-
Confirmation of Diabetes:
-
Three days after STZ injection, measure fasting blood glucose levels.
-
Rats with fasting blood glucose levels ≥ 11.1 mmol/L (200 mg/dL) are considered diabetic.[6]
-
-
Rotundic Acid Treatment:
-
Randomly divide the diabetic rats into a model group (vehicle treatment) and an RA-treated group.
-
Administer Rotundic acid (e.g., 40 mg/kg/day) or vehicle daily by oral gavage for the desired treatment period (e.g., 8 weeks).[2]
-
-
Monitoring and Analysis:
-
Monitor body weight, food, and water intake weekly.
-
Measure fasting blood glucose levels at regular intervals.
-
At the end of the treatment period, collect blood samples for analysis of serum lipids, insulin, and inflammatory cytokines.
-
Collect tissues (liver, kidney, heart, pancreas) for histological and molecular analysis.
-
Experimental Workflow: T2D Rat Model
Caption: Workflow for the HFD/STZ-induced T2D rat model.
Anti-Cancer Effects of Rotundic Acid in a Hepatocellular Carcinoma (HCC) Xenograft Mouse Model
Rotundic acid has demonstrated anti-cancer efficacy by inhibiting tumor growth in a HepG2 xenograft mouse model.[7][8] This model is crucial for evaluating the in vivo anti-tumor effects of novel compounds.
Quantitative Data Summary
| Animal Model | Treatment Protocol | Key Findings | Reference |
| Balb/c nude mice | Induction: Subcutaneous injection of 5 x 10^6 HepG2 cells. RA Treatment: 50 mg/kg (i.p.) every 2 days once tumors are palpable. | - Significantly inhibited tumor growth. | [7] |
Experimental Protocol: HCC Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous xenograft model of hepatocellular carcinoma and subsequent treatment with Rotundic acid.
Materials:
-
Balb/c nude mice (athymic), 4-6 weeks old
-
HepG2 human hepatocellular carcinoma cells
-
Culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Rotundic acid
-
Vehicle solution (e.g., PBS with a small percentage of DMSO and Tween 80)
-
Syringes and needles
-
Calipers
Procedure:
-
Cell Culture: Culture HepG2 cells in appropriate media until they reach 80-90% confluency.
-
Cell Preparation for Injection:
-
Trypsinize the cells and wash them with PBS.
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
-
Tumor Cell Implantation:
-
Inject 0.1 mL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors become palpable, measure tumor dimensions using calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Rotundic Acid Treatment:
-
When tumors reach a certain size (e.g., 50-100 mm^3), randomly divide the mice into a control group and a treatment group.
-
Administer Rotundic acid (e.g., 50 mg/kg) or vehicle via intraperitoneal (i.p.) injection every two days.[7]
-
-
Endpoint and Analysis:
-
Continue treatment for the specified duration or until tumors in the control group reach the maximum allowed size.
-
Monitor body weight as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tumor tissue can be used for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) and molecular analysis (e.g., Western blotting for signaling pathway proteins).
-
Signaling Pathway: Rotundic Acid in HCC
Rotundic acid induces cell cycle arrest, DNA damage, and apoptosis in hepatocellular carcinoma by modulating the AKT/mTOR and MAPK pathways.[8][9]
Caption: Rotundic acid's inhibitory effects on HCC.
Anti-Obesity Effects of Rotundic Acid in a Diet-Induced Obesity (DIO) Mouse Model
Rotundic acid has been identified as a promising agent for treating obesity, primarily by acting as a leptin sensitizer through the inhibition of protein tyrosine phosphatase 1B (PTP1B).[10][11] The diet-induced obesity mouse model is the most relevant for studying this effect.
Quantitative Data Summary
| Animal Model | Treatment Protocol | Key Findings | Reference |
| C57BL/6N mice | Induction: 60 kcal% High-Fat Diet. RA Treatment: 10, 20, or 40 mg/kg (i.p.) daily for 2 weeks. | - Significantly reduced body weight at all doses.[10] - Suppressed food intake.[10] - Increased brown adipose tissue (BAT) thermogenesis and white adipose tissue (WAT) browning.[10] - Increased energy expenditure and improved glucose metabolism.[10] - No weight-reducing effect in leptin receptor-deficient (db/db) or leptin-deficient (ob/ob) mice, indicating a leptin-dependent mechanism.[10] | [10] |
Experimental Protocol: Diet-Induced Obesity Mouse Model
This protocol outlines the induction of obesity in mice through a high-fat diet and subsequent treatment with Rotundic acid.
Materials:
-
Male C57BL/6J or C57BL/6N mice (prone to DIO)
-
High-Fat Diet (HFD) (e.g., 60% of calories from fat)
-
Control diet (e.g., 10% of calories from fat)
-
Rotundic acid
-
Vehicle solution
-
Metabolic cages (for energy expenditure measurement)
-
Equipment for glucose and insulin tolerance tests
Procedure:
-
Acclimatization and Diet Induction:
-
Acclimate mice for one week.
-
Divide mice into a control group (control diet) and a DIO group (HFD).
-
Feed the respective diets for 8-12 weeks to induce obesity.
-
-
Rotundic Acid Treatment:
-
Metabolic Phenotyping:
-
Monitor body weight and food intake regularly.
-
Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose metabolism.
-
Use metabolic cages to measure energy expenditure (oxygen consumption, carbon dioxide production).
-
-
Tissue Collection and Analysis:
-
At the end of the study, collect blood for analysis of leptin, insulin, and lipid profiles.
-
Collect and weigh adipose tissues (epididymal, subcutaneous, brown adipose tissue) and liver.
-
Tissues can be used for histological analysis (e.g., adipocyte size) and molecular analysis (e.g., gene expression of thermogenic markers in BAT).
-
Signaling Pathway: Rotundic Acid in Obesity
Rotundic acid enhances leptin sensitivity by inhibiting PTP1B, a negative regulator of the leptin signaling pathway.[10][11]
Caption: Mechanism of Rotundic acid in obesity.
Hepatoprotective Effects of Rotundic Acid in a Nonalcoholic Steatohepatitis (NASH) Mouse Model
Rotundic acid has shown protective effects against nonalcoholic steatohepatitis (NASH) by reducing lipid accumulation and inflammation.[12] A high-fat diet-induced mouse model is commonly used to study NASH.
Quantitative Data Summary
| Animal Model | Treatment Protocol | Key Findings | Reference |
| Mice | Induction: High-Fat Diet. RA Treatment: Not specified in abstract. | - Reversed glycolysis and attenuated the TLR4/AP1 pathway.[12][13] - Reduced lipid accumulation and inflammation.[12][13] - Downregulated the expression of SREBP-1c/SCD1 signaling pathway.[14] - Improved gut microbiota.[14] | [12][13][14] |
Experimental Protocol: High-Fat Diet-Induced NASH Mouse Model
This protocol describes the induction of NASH in mice and the evaluation of Rotundic acid's therapeutic effects.
Materials:
-
C57BL/6J mice
-
High-Fat, high-cholesterol, and high-fructose diet (NASH-inducing diet)
-
Control diet
-
Rotundic acid
-
Vehicle solution
-
Kits for measuring liver enzymes (ALT, AST), triglycerides, and cholesterol
-
Histology supplies (formalin, paraffin, H&E stain, Sirius Red stain)
Procedure:
-
Induction of NASH:
-
Feed mice a NASH-inducing diet for an extended period (e.g., 16-24 weeks) to induce steatosis, inflammation, and fibrosis. A control group should receive a standard diet.
-
-
Rotundic Acid Treatment:
-
Treatment with Rotundic acid can be either prophylactic (started at the same time as the diet) or therapeutic (started after NASH has been established).
-
Administer RA or vehicle daily via oral gavage or i.p. injection.
-
-
Assessment of Liver Injury:
-
Monitor body weight and food intake.
-
Periodically collect blood to measure serum levels of ALT and AST as markers of liver damage.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and collect blood and liver tissue.
-
Measure liver weight and calculate the liver-to-body weight ratio.
-
Analyze serum for lipid profiles and inflammatory markers.
-
Process liver tissue for:
-
Histology: H&E staining to assess steatosis, inflammation, and ballooning. Sirius Red or Masson's trichrome staining to evaluate fibrosis.
-
Biochemical analysis: Measure hepatic triglyceride and cholesterol content.
-
Molecular analysis: Gene and protein expression analysis of key pathways (e.g., TLR4/AP1, SREBP-1c).
-
-
Signaling Pathway: Rotundic Acid in NASH
Rotundic acid ameliorates NASH by regulating glycolysis and the TLR4/AP1 signaling pathway, which is a key pathway in inflammation.[12]
Caption: Rotundic acid's mechanism in ameliorating NASH.
References
- 1. The natural product rotundic acid treats both aging and obesity by inhibiting PTP1B [journal.hep.com.cn]
- 2. Activation of Rac1 by phosphatidylinositol 3-kinase in vivo: role in activation of mitogen-activated protein kinase (MAPK) pathways and retinoic acid-induced neuronal differentiation of SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 4. he05.tci-thaijo.org [he05.tci-thaijo.org]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. Rotundic acid improves nonalcoholic steatohepatitis in mice by regulating glycolysis and the TLR4/AP1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dried chicory root improves bowel function, benefits intestinal microbial trophic chains and increases faecal and circulating short chain fatty acids in subjects at risk for type 2 diabetes [agris.fao.org]
- 9. Frontiers | Rotundic Acid Induces DNA Damage and Cell Death in Hepatocellular Carcinoma Through AKT/mTOR and MAPK Pathways [frontiersin.org]
- 10. The natural product rotundic acid treats both aging and obesity by inhibiting PTP1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Rotundic acid improves nonalcoholic steatohepatitis in mice by regulating glycolysis and the TLR4/AP1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rotundic acid ameliorates non-alcoholic steatohepatitis via SREBP-1c/ SCD1 signaling pathway and modulating gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Protocols for Rotundic Acid Extraction from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rotundic acid is a naturally occurring pentacyclic triterpenoid that has garnered significant interest within the scientific community. It is primarily isolated from plants of the Ilex genus, commonly known as holly. Research has highlighted its potential therapeutic properties, including anti-inflammatory, cardioprotective, and anticancer activities.[1][2] Studies have shown that Rotundic acid can induce apoptosis (cell death) in various cancer cell lines, including hepatocellular carcinoma, by modulating key cellular signaling pathways.[1][2] Its mechanism of action often involves the inhibition of inflammatory and cell survival pathways, making it a promising lead compound for drug development.
Plant Sources
Rotundic acid is predominantly found in plants belonging to the Aquifoliaceae family. The most cited source for its extraction is the bark of Ilex rotunda (Kurogane Holly), a tree widely distributed in China and other parts of East Asia. Other known plant sources include Ilex purpurea and Ilex integra. The concentration of Rotundic acid can vary depending on the plant part, geographical location, and harvest time.
Principles of Extraction
The extraction of Rotundic acid from plant material is a critical first step for its isolation, characterization, and subsequent use in research and development. The choice of extraction method depends on factors such as the nature of the plant matrix, the desired purity of the final product, and the scale of the operation.
1. Conventional Solvent Extraction (Heat Reflux & Maceration): Conventional methods like heat reflux and maceration are widely used for extracting triterpenoids.[3] These techniques involve soaking the plant material in an appropriate solvent for an extended period, often with heating.
-
Principle: The solvent penetrates the plant cell walls, dissolving the target compounds based on the "like dissolves like" principle. Heating increases the solubility of Rotundic acid and the mass transfer rate, but excessive heat can degrade thermolabile compounds.[4][5]
-
Solvents: Ethanol-water mixtures are highly effective. For instance, 80% ethanol is commonly used for the initial extraction of saponins (glycoside precursors of Rotundic acid) from Ilex rotunda bark.[6] The polarity of the solvent is crucial and must be optimized for maximum yield.[7]
2. Ultrasound-Assisted Extraction (UAE): UAE is a modern and efficient technique for extracting bioactive compounds from plant materials.[8] It utilizes the energy of ultrasonic waves to enhance the extraction process.
-
Principle: Ultrasound waves (typically >20 kHz) create acoustic cavitation in the solvent—the formation, growth, and implosion of microscopic bubbles. This implosion generates powerful microjets and shockwaves that disrupt plant cell walls, leading to greater solvent penetration and a significantly enhanced mass transfer of intracellular contents into the solvent.[9][10]
-
Advantages: UAE offers several advantages over conventional methods, including reduced extraction times, lower solvent consumption, and higher yields at lower temperatures, which helps preserve the integrity of the extracted compounds.[6][10]
3. Parameter Optimization: To maximize the extraction yield of Rotundic acid, several parameters must be optimized. Response Surface Methodology (RSM) is often employed to study the combined effects of these variables and determine the optimal conditions.[11][12]
-
Solvent Concentration: The ratio of solvent (e.g., ethanol) to water is critical. Optimal concentrations for triterpenoid extraction often range from 50% to 95% ethanol.[8][9][13]
-
Temperature: Higher temperatures generally increase extraction efficiency but must be balanced to avoid degradation. Optimal temperatures for UAE of triterpenoids can range from 50°C to 80°C.[8][9][14]
-
Time: Extraction time is another key factor. UAE can significantly shorten the required time to as little as 30-60 minutes, compared to several hours for reflux extraction.[9][15]
-
Solid-to-Liquid Ratio: This ratio affects the concentration gradient and, consequently, the extraction efficiency. Ratios typically range from 1:10 to 1:50 g/mL.[7][8][14]
-
Ultrasonic Power: In UAE, higher power can increase cavitation effects but excessive power may degrade the target compounds.[9][10]
Post-Extraction Purification
Crude extracts contain a mixture of compounds. To obtain pure Rotundic acid, further purification steps are necessary.
-
Hydrolysis: Rotundic acid often exists in the plant as a saponin (a glycoside). A common strategy involves extracting the total saponins first, followed by alkaline hydrolysis (e.g., using NaOH) to cleave the sugar moieties and release the free Rotundic acid (aglycone).
-
Crystallization: This is an effective and economical method for purifying compounds from a concentrated extract. Rotundic acid can be crystallized from a methanol-water solvent system.[15][16]
-
Chromatography: Techniques like column chromatography, flash chromatography, and high-performance counter-current chromatography (HSCCC) are used to separate Rotundic acid from other compounds in the extract based on differences in polarity and partitioning behavior.[17][18][19] High-Performance Liquid Chromatography (HPLC) is typically used for final purity analysis.[17][20]
Experimental Protocols
Protocol 1: Heat Reflux Extraction and Hydrolysis for High-Purity Rotundic Acid from Ilex rotunda Bark
This protocol is adapted from established methods for isolating high-purity Rotundic acid and involves a two-stage process: extraction of total saponins followed by hydrolysis.
Materials and Equipment:
-
Dried, powdered bark of Ilex rotunda
-
80% Ethanol (EtOH)
-
4% Sodium Hydroxide (NaOH) in 30% EtOH
-
Ethyl Acetate (EtOAc)
-
Methanol (MeOH)
-
Deionized Water (H₂O)
-
Reflux apparatus (heating mantle, round-bottom flask, condenser)
-
Rotary evaporator
-
Separatory funnel
-
Filtration apparatus (Buchner funnel, filter paper)
-
Beakers, flasks, and other standard laboratory glassware
-
pH meter or pH paper
Procedure:
Part A: Extraction of Total Saponins
-
Weigh 1.0 kg of shade-dried, ground Ilex rotunda bark powder.
-
Place the powder into a large round-bottom flask and add 8 L of 80% ethanol.
-
Set up the reflux apparatus and heat the mixture to reflux for 3 hours with continuous stirring.
-
After 3 hours, allow the mixture to cool and filter it through a Buchner funnel to separate the extract from the plant residue.
-
Return the plant residue to the flask and repeat the reflux extraction (steps 2-4) one more time with a fresh 8 L of 80% ethanol.
-
Combine the filtrates from both extractions.
-
Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator to yield the total saponins fraction as a solid residue.
Part B: Hydrolysis and Isolation of Rotundic Acid
-
Weigh the obtained total saponins. Take 100 g of the air-dried, powdered total saponins and place it in a large round-bottom flask.
-
Add 5.0 L of 4% NaOH in 30% EtOH solution to the flask.
-
Reflux the mixture at 100°C for 4 hours to hydrolyze the saponins.
-
After hydrolysis, cool the reaction mixture to room temperature.
-
Transfer the cooled mixture to a large separatory funnel and extract it three times with 1.0 L of ethyl acetate each time.
-
Combine the organic (ethyl acetate) layers.
-
Concentrate the combined organic layers under reduced pressure using a rotary evaporator to obtain the crude Rotundic acid residue.
-
Purify the crude residue by recrystallization using a methanol-water solvent system to yield pure Rotundic acid.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Triterpenoids
This protocol provides a general and rapid method for extracting triterpenoids, including Rotundic acid, from plant material for screening and analysis.
Materials and Equipment:
-
Dried, powdered plant material (e.g., leaves, bark)
-
Ethanol (or Methanol)
-
Deionized Water (H₂O)
-
Ultrasonic bath or probe sonicator
-
Temperature-controlled water bath
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Filtration apparatus (e.g., syringe filters or vacuum filtration)
Procedure:
-
Weigh 5.0 g of the dried, powdered plant material and place it into a 250 mL Erlenmeyer flask.
-
Prepare the extraction solvent. Based on optimization studies for triterpenoids, an ethanol concentration between 50-95% is typically effective.[8][9] Start with 100 mL of 70% ethanol (a solid-to-liquid ratio of 1:20 g/mL).
-
Place the flask in an ultrasonic bath with the water level adjusted to be higher than the solvent level in the flask.
-
Set the extraction temperature. A temperature between 50-70°C is often optimal for triterpenoid extraction.[9][10] Set the bath to 60°C.
-
Set the sonication time. An extraction time of 30-60 minutes is generally sufficient for UAE.[9] Sonicate for 45 minutes.
-
After sonication, remove the flask and cool it to room temperature.
-
Filter the extract through Whatman No. 1 filter paper or centrifuge the sample at 4000 rpm for 15 minutes to pellet the solid material.
-
Decant the supernatant (the crude extract). For exhaustive extraction, the residue can be re-extracted with fresh solvent.
-
Combine the supernatants and concentrate the solvent using a rotary evaporator to obtain the crude triterpenoid extract.
-
The crude extract can then be subjected to purification by column chromatography (see Protocol 3) or analyzed directly.
Protocol 3: Purification of Crude Extract by Silica Gel Column Chromatography
This protocol describes a basic method for the purification of Rotundic acid from a crude extract.
Materials and Equipment:
-
Crude Rotundic acid extract
-
Silica gel (60-120 mesh) for column chromatography
-
Glass chromatography column
-
Solvents for mobile phase (e.g., n-hexane, ethyl acetate, methanol)
-
Cotton or glass wool
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber for monitoring fractions
Procedure:
-
Column Packing: Place a small plug of cotton or glass wool at the bottom of the column. Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane). Pour the slurry into the column and allow it to pack uniformly under gravity or gentle pressure.
-
Sample Loading: Dissolve a known amount of the crude extract in a minimal volume of a suitable solvent (e.g., chloroform or ethyl acetate). Alternatively, adsorb the crude extract onto a small amount of silica gel by drying them together into a fine powder. Carefully add the sample to the top of the packed silica gel bed.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% n-hexane). Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent (e.g., ethyl acetate, then methanol). This is known as gradient elution. For example, you can use a gradient of n-hexane:ethyl acetate from 9:1 to 1:1, followed by ethyl acetate:methanol gradients.
-
Fraction Collection: Collect the eluate in small, sequential fractions using test tubes or flasks.
-
Fraction Monitoring: Monitor the separation by spotting a small amount from each fraction onto a TLC plate. Develop the TLC plate in an appropriate solvent system and visualize the spots (e.g., under UV light or by staining).
-
Pooling and Concentration: Combine the fractions that contain the pure compound of interest (as determined by TLC).
-
Concentrate the pooled fractions using a rotary evaporator to obtain the purified Rotundic acid. Confirm the purity using HPLC or other analytical techniques.
Data Presentation
Table 1: Comparison of Optimized Parameters for Triterpenoid Extraction
| Parameter | Heat Reflux (Conventional) | Ultrasound-Assisted Extraction (UAE) |
| Plant Material | Ilex rotunda Bark | Chaenomeles speciosa Leaves[9] |
| Target Compound | Total Saponins (Rotundic Acid Precursors) | Total Triterpenoids[9] |
| Solvent | 80% Ethanol | 93% Ethanol[9] |
| Temperature | Boiling Point of Solvent (~80-90°C) | 70°C[9] |
| Time | 3 - 6 hours | 30 minutes (2 cycles)[9] |
| Solid-to-Liquid Ratio | 1:8 (g/mL) | 1:25 (g/mL)[9] |
| Yield/Efficiency | Effective for large scale but time/energy-intensive. | High yield (36.77 mg/g), rapid, and efficient.[9] |
Table 2: Example Quantitative Yield of Rotundic Acid from Ilex rotunda Bark
| Starting Material | Intermediate | Final Product | Yield |
| 1.0 kg Dried Bark | 100 g Total Saponins | 32.3 g Pure Rotundic Acid | ~3.23% (w/w) from dried bark |
Mandatory Visualizations
Caption: Experimental workflow for Rotundic acid extraction.
Caption: Signaling pathways modulated by Rotundic Acid.
References
- 1. Dried chicory root improves bowel function, benefits intestinal microbial trophic chains and increases faecal and circulating short chain fatty acids in subjects at risk for type 2 diabetes [agris.fao.org]
- 2. S-EPMC10694891 - Rotundic acid improves nonalcoholic steatohepatitis in mice by regulating glycolysis and the TLR4/AP1 signaling pathway. - OmicsDI [omicsdi.org]
- 3. cusabio.com [cusabio.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Antioxidant Constituents from Ilex rotunda and Evaluation of Their Blood–Brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of extraction conditions for polyphenols from the stem bark of Funtumia elastica (Funtum) utilizing response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities | PLOS One [journals.plos.org]
- 9. Ultrasound-assisted extraction of triterpenoids from Chaenomeles speciosa leaves: Process optimization, adsorptive enrichment, chemical profiling, and protection against ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journal.huit.edu.vn [journal.huit.edu.vn]
- 11. Optimization of extraction parameters on the isolation of phenolic compounds from sour cherry (Prunus cerasus L.) pomace - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ultrasound-assisted extraction of syringin from the bark of Ilex rotunda thumb using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. biozoojournals.ro [biozoojournals.ro]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Preparative isolation and purification of rupestonic acid from the Chinese medicinal plant Artemisia rupestris L. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Antioxidant Activity of Rosmarinic Acid Extracted and Purified from Mentha piperita - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
Application Notes and Protocols for Testing Rotundic Acid Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rotundic acid (RA), a pentacyclic triterpenoid found in various plants, has demonstrated a range of pharmacological activities, including anti-inflammatory, anticancer, and lipid-lowering effects.[1] Despite its therapeutic potential, the poor aqueous solubility and potential metabolic instability of Rotundic acid present significant challenges for its development as a pharmaceutical agent.[2][3][4] These characteristics can lead to low bioavailability and variable in vivo performance.
These application notes provide detailed protocols for the systematic evaluation of the solubility and stability of Rotundic acid. The following sections outline experimental procedures for determining its solubility in various solvents and assessing its stability under different stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.[5] Adherence to these protocols will enable researchers to generate reliable and reproducible data crucial for formulation development, preclinical studies, and regulatory submissions.
Data Presentation
Table 1: Solubility of Rotundic Acid in Various Solvents
| Solvent | Solubility | Method | Reference |
| Water | 12.89 µg/mL | Equilibrium Solubility | [2][4] |
| DMSO | 98 mg/mL (200.53 mM) | Not specified | [6] |
| Methanol | Soluble | Not specified | [7] |
Table 2: Summary of Forced Degradation Studies for Rotundic Acid
| Stress Condition | Proposed Conditions | Expected Outcome |
| Acid Hydrolysis | 0.1 N HCl at 60°C for up to 7 days | Degradation, formation of hydrolytic products |
| Base Hydrolysis | 0.1 N NaOH at 60°C for up to 7 days | Degradation, formation of hydrolytic products |
| Oxidation | 3% H₂O₂ at room temperature for up to 7 days | Formation of oxidation products |
| Thermal Degradation | 70°C for up to 14 days (solid state) | Degradation due to heat |
| Photostability | Exposure to 1.2 million lux hours and 200 watt hours/m² | Photodegradation |
Experimental Protocols
Protocol 1: Determination of Equilibrium Aqueous Solubility (Shake-Flask Method)
This protocol details the shake-flask method, a standard approach for determining the equilibrium solubility of a compound.[8][9]
Materials:
-
Rotundic acid (solid powder)
-
Phosphate buffered saline (PBS), pH 7.4
-
Purified water (Milli-Q or equivalent)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid
-
Scintillation vials or glass test tubes
-
Orbital shaker with temperature control
-
0.22 µm syringe filters (PTFE or other compatible material)
-
HPLC or LC-MS/MS system
Procedure:
-
Add an excess amount of Rotundic acid powder to a series of scintillation vials (e.g., 2 mg of RA in 1 mL of buffer).
-
Add the desired aqueous medium (e.g., PBS pH 7.4, purified water) to each vial.
-
Seal the vials and place them on an orbital shaker set at 37°C and 100 rpm.
-
Agitate the samples for 48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the samples to confirm the presence of undissolved solid.
-
Withdraw an aliquot from each vial and immediately filter it through a 0.22 µm syringe filter to remove undissolved particles.
-
Dilute the filtrate with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of the analytical method.
-
Quantify the concentration of Rotundic acid in the diluted filtrate using a validated LC-MS/MS or HPLC-UV method.[1][3]
-
The solubility is reported as the mean concentration from at least three replicate experiments.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.[5][10] The following protocols are based on ICH guidelines.[11]
2.1 General Stock Solution Preparation:
Prepare a stock solution of Rotundic acid in a suitable solvent in which it is stable, such as acetonitrile or methanol, at a concentration of 1 mg/mL.
2.2 Acid and Base Hydrolysis:
-
To separate reaction vessels, add an aliquot of the Rotundic acid stock solution.
-
For acid hydrolysis, add an equal volume of 0.2 N HCl to achieve a final concentration of 0.1 N HCl.
-
For base hydrolysis, add an equal volume of 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH.
-
Incubate the solutions at 60°C.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 6, 24, 48 hours, and up to 7 days).
-
Neutralize the samples before analysis (the acidic sample with NaOH and the basic sample with HCl).
-
Analyze the samples by a stability-indicating LC-MS/MS or HPLC method to determine the percentage of Rotundic acid remaining and to profile any degradation products.
2.3 Oxidative Degradation:
-
Add an aliquot of the Rotundic acid stock solution to a reaction vessel.
-
Add an appropriate volume of 30% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.
-
Incubate the solution at room temperature, protected from light.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 6, 24, 48 hours).
-
Analyze the samples by a stability-indicating analytical method.
2.4 Thermal Degradation (Solid State):
-
Place a known amount of solid Rotundic acid in a vial.
-
Store the vial in a temperature-controlled oven at 70°C.
-
Withdraw samples at specified time points (e.g., 1, 3, 7, and 14 days).
-
At each time point, dissolve the sample in a suitable solvent and analyze by a stability-indicating method.
2.5 Photostability Testing:
-
Expose solid Rotundic acid and a solution of Rotundic acid to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[12]
-
A control sample should be protected from light by wrapping the container in aluminum foil.
-
Analyze the light-exposed and control samples at appropriate time points to determine the extent of photodegradation.
2.6 Analytical Method for Stability Studies:
A validated stability-indicating analytical method, typically LC-MS/MS, is required to separate and quantify Rotundic acid from its degradation products.[1][3] The method should be able to provide mass balance, ensuring that the decrease in the parent drug concentration corresponds to the increase in the concentration of degradation products.
Visualizations
Caption: Experimental workflow for solubility and stability testing of Rotundic acid.
Caption: Signaling pathways modulated by Rotundic acid in cancer cells.[6][13]
References
- 1. Absolute bioavailability, dose proportionality, and tissue distribution of rotundic acid in rats based on validated LC-QqQ-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intestinal absorption mechanism of rotundic acid: Involvement of P-gp and OATP2B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. ijrpp.com [ijrpp.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Rutundic acid | 20137-37-5 [amp.chemicalbook.com]
- 8. scielo.br [scielo.br]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resolvemass.ca [resolvemass.ca]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Rotundic Acid Induces DNA Damage and Cell Death in Hepatocellular Carcinoma Through AKT/mTOR and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Rotundic Acid as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Rotundic acid as a reference standard in various analytical and biological research applications.
Introduction to Rotundic Acid
Rotundic acid is a naturally occurring pentacyclic triterpenoid compound found in plants such as Ilex rotunda.[1] It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, cardioprotective, and anticancer properties.[1][2][3] As a reference standard, high-purity Rotundic acid is essential for the accurate quantification and identification of this compound in complex matrices, as well as for elucidating its mechanisms of action in biological systems.
Chemical Structure:
Physicochemical Properties and Handling
A summary of the key physicochemical properties of Rotundic acid is presented in the table below.
| Property | Value | Reference |
| Appearance | White solid/powder | [5][6] |
| Purity (as a reference standard) | ≥95.0% (HPLC) | [5] |
| Solubility | Soluble in DMSO (98 mg/mL) and methanol. Insoluble in water. | [6][7] |
| Storage and Stability | Store powder at -20°C for up to 3 years. Stock solutions in solvent can be stored at -80°C for 1 year or -20°C for 1 month. Avoid repeated freeze-thaw cycles. | [7] |
Note on Solubility: When using DMSO, it is recommended to use fresh, anhydrous DMSO as moisture absorption can reduce the solubility of Rotundic acid.[7]
Applications as a Reference Standard
Rotundic acid as a reference standard is primarily used in the following applications:
-
Quantitative analysis of Rotundic acid in plant extracts, herbal formulations, and biological samples (plasma, tissues) using chromatographic techniques.
-
Method validation for analytical procedures developed for the quantification of Rotundic acid.
-
Pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of Rotundic acid.[8]
-
In vitro and in vivo biological assays to investigate its pharmacological effects and mechanisms of action.[1][9]
Experimental Protocols
This protocol is based on a validated method for the quantification of Rotundic acid in rat plasma and tissue.[8]
Objective: To quantify the concentration of Rotundic acid in a given sample using a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) system.
Materials:
-
Rotundic acid reference standard
-
Internal Standard (IS), e.g., Etofesalamide
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Deionized water
-
Sample matrix (e.g., plasma, tissue homogenate)
Instrumentation:
-
Liquid Chromatograph coupled with a Triple Quadrupole Mass Spectrometer (LC-QqQ-MS/MS)
-
C18 analytical column (e.g., Agilent ZORBAX Eclipse XDB-C18, 4.6 mm × 50 mm, 5 µm)[8]
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of Rotundic acid (e.g., 1 mg/mL) in methanol.
-
Prepare a stock solution of the internal standard (e.g., 1 mg/mL) in methanol.
-
-
Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Perform serial dilutions of the Rotundic acid stock solution with the sample matrix to prepare calibration standards at various concentrations (e.g., 2-500 ng/mL).[8]
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
-
-
Sample Preparation:
-
To a 50 µL aliquot of the sample (calibration standard, QC, or unknown), add a fixed amount of the internal standard solution.
-
Perform protein precipitation by adding a suitable volume of organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge the samples.
-
Collect the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions: [8]
-
Column: Agilent ZORBAX Eclipse XDB-C18 (4.6 mm × 50 mm, 5 µm)
-
Mobile Phase A: Methanol:Acetonitrile (1:1, V/V)
-
Mobile Phase B: 5 mM Ammonium formate in water:Methanol (9:1, V/V)
-
Flow Rate: 0.5 mL/min
-
Gradient Program:
-
0-3.00 min: 40% to 10% B
-
3.00-5.00 min: 10% B
-
5.00-5.10 min: 10% to 40% B
-
5.10-6.50 min: 40% B
-
-
Injection Volume: 2 µL
-
-
Mass Spectrometry Conditions (Negative Ion Mode): [8]
-
Ion Source: Electrospray Ionization (ESI)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Rotundic acid: m/z 487.30 → 437.30
-
Internal Standard (Etofesalamide): m/z 256.10 → 227.10
-
-
Optimize other parameters such as nebulizing gas flow, drying gas flow, and temperatures according to the instrument manufacturer's guidelines.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Rotundic acid to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of Rotundic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Workflow for LC-MS/MS Quantification of Rotundic Acid
Caption: Workflow for the quantification of Rotundic acid using LC-MS/MS.
This protocol outlines the use of Rotundic acid to assess its cytotoxic effects on cancer cell lines.[1]
Objective: To determine the effect of Rotundic acid on the viability of a specific cell line.
Materials:
-
Rotundic acid reference standard, dissolved in DMSO
-
Cancer cell line of interest (e.g., HepG2)[1]
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO₂ incubator.
-
-
Treatment with Rotundic Acid:
-
Prepare serial dilutions of the Rotundic acid stock solution in the complete cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of Rotundic acid. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for a few hours until formazan crystals are formed.
-
Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of Rotundic acid relative to the vehicle control.
-
Plot the cell viability against the concentration of Rotundic acid to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Experimental Workflow for MTT Assay
Caption: Step-by-step workflow for determining cell viability using the MTT assay.
Biological Activity and Signaling Pathways
Rotundic acid has been shown to exhibit anticancer activity by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis.[1][9] Specifically, it has been reported to induce cell cycle arrest, DNA damage, and apoptosis by inhibiting the AKT/mTOR and MAPK pathways in hepatocellular carcinoma cells.[1][10]
Signaling Pathway Diagram: Inhibition of AKT/mTOR and MAPK Pathways by Rotundic Acid
Caption: Rotundic acid inhibits the AKT/mTOR and MAPK signaling pathways.
References
- 1. Frontiers | Rotundic Acid Induces DNA Damage and Cell Death in Hepatocellular Carcinoma Through AKT/mTOR and MAPK Pathways [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of Rotundic Acid and Its Derivatives as Promising Natural Anticancer Triterpenoids: A Literature-Based Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rotundic Acid | C30H48O5 | CID 12315075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Rotundic acid phyproof® Reference Substance | 20137-37-5 [sigmaaldrich.cn]
- 6. Rutundic acid | 20137-37-5 [amp.chemicalbook.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Absolute bioavailability, dose proportionality, and tissue distribution of rotundic acid in rats based on validated LC-QqQ-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rotundic Acid Induces DNA Damage and Cell Death in Hepatocellular Carcinoma Through AKT/mTOR and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rotundic Acid Induces DNA Damage and Cell Death in Hepatocellular Carcinoma Through AKT/mTOR and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Rotundic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rotundic acid (RA), a naturally occurring pentacyclic triterpenoid found in plants such as Ilex rotunda, has emerged as a promising candidate in drug discovery.[1][2] Possessing a range of pharmacological activities, RA has demonstrated significant potential, particularly in oncology.[1] Preclinical studies have highlighted its anti-cancer properties against various cancer types, including breast, colorectal, liver, and cervical cancers. Its mechanisms of action are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, migration, invasion, and angiogenesis.[1][3] Beyond its anti-cancer effects, Rotundic acid has also been reported to have anti-inflammatory and cardio-protective properties.[1]
These application notes provide a comprehensive overview of the methodologies to investigate the therapeutic potential of Rotundic acid, with a focus on its anti-cancer applications. Detailed protocols for key in vitro and in vivo assays are presented to facilitate further research and development.
Data Presentation: In Vitro Cytotoxicity of Rotundic Acid and Its Derivatives
The cytotoxic effects of Rotundic acid and its synthesized derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the tables below.
Table 1: IC₅₀ Values of Rotundic Acid (RA) Against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| A375 | Malignant Melanoma | 16.58 | [2] |
| HepG2 | Hepatocellular Carcinoma | 7.33 | [2] |
| NCI-H446 | Small Cell Lung Cancer | 11.40 | [2] |
| HeLa | Cervical Cancer | - | |
| HT29 | Colorectal Cancer | 21.8 | [2] |
| MCF-7 | Breast Cancer | 9.5 | [2] |
| SPC-A1 | Lung Adenocarcinoma | - |
Table 2: IC₅₀ Values of Rotundic Acid Derivatives Against Various Human Cancer Cell Lines
| Derivative | Modification | Cell Line | IC₅₀ (µM) | Reference |
| Compound 5a | Amino acid derivative at 28-COOH | A375 | <10 | [2] |
| Compound 5a | Amino acid derivative at 28-COOH | HepG2 | <10 | [2] |
| Compound 5a | Amino acid derivative at 28-COOH | NCI-H446 | <10 | [2] |
| Compound 6b | Amino acid derivative at 28-COOH | A375 | Significantly lower than RA | [2] |
| Compound 4 | Modified at C-3, C-23, and C-28 | HeLa | 5.49 | |
| Compound 4 | Modified at C-3, C-23, and C-28 | A375 | 3.61 | |
| Compound 4 | Modified at C-3, C-23, and C-28 | HepG2 | 2.83 | |
| Compound 4 | Modified at C-3, C-23, and C-28 | SPC-A1 | 4.40 | |
| Compound 4 | Modified at C-3, C-23, and C-28 | NCI-H446 | 6.67 |
Signaling Pathways Modulated by Rotundic Acid
Rotundic acid exerts its anti-cancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.
AKT/mTOR and MAPK Signaling Pathways in Hepatocellular Carcinoma
In hepatocellular carcinoma (HCC), Rotundic acid has been shown to inhibit the PI3K/AKT/mTOR and MAPK signaling pathways.[1][4] This inhibition leads to reduced cell proliferation, migration, and invasion, as well as the induction of apoptosis and the suppression of angiogenesis.[1][4]
Figure 1: Rotundic Acid's inhibition of AKT/mTOR and MAPK pathways in HCC.
ATM/p53 Apoptosis Pathway in Breast Cancer
In breast cancer cells, Rotundic acid has been found to enhance the effects of radiation therapy by inducing apoptosis through the ATM/p53 pathway. This combination leads to increased expression of Bax, a pro-apoptotic protein.
Figure 2: Rotundic Acid and radiation-induced apoptosis via the ATM/p53 pathway.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-cancer activities of Rotundic acid.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of Rotundic acid on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Rotundic acid (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of Rotundic acid in complete medium.
-
After 24 hours, remove the medium and add 100 µL of the Rotundic acid dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve RA).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Figure 3: Workflow for the MTT cell viability assay.
Western Blot Analysis
This protocol is for detecting the expression levels of proteins in key signaling pathways affected by Rotundic acid.
Materials:
-
Cancer cells treated with Rotundic acid
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AKT, anti-p-AKT, anti-mTOR, anti-p-mTOR, anti-ERK, anti-p-ERK, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-p53, anti-ATM, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Use a loading control like GAPDH or β-actin to normalize protein expression.
Wound Healing (Scratch) Assay
This assay assesses the effect of Rotundic acid on cell migration.
Materials:
-
Cancer cells
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip or a wound-making tool
-
Complete medium with and without Rotundic acid
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow to a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of Rotundic acid or vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Transwell Invasion Assay
This assay evaluates the effect of Rotundic acid on the invasive potential of cancer cells.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
Cancer cells
-
Rotundic acid
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet for staining
Procedure:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Resuspend cancer cells in serum-free medium containing different concentrations of Rotundic acid or vehicle control.
-
Seed the cells into the upper chamber of the Transwell inserts.
-
Add complete medium to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Rotundic acid in an animal model. Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell line
-
Matrigel (optional)
-
Rotundic acid formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ to 1 x 10⁷ cells in PBS, optionally mixed with Matrigel) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomly assign the mice to treatment and control groups.
-
Administer Rotundic acid (e.g., by oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, western blotting).
Figure 4: General workflow for an in vivo xenograft tumor model study.
Conclusion
Rotundic acid is a promising natural compound with significant anti-cancer properties demonstrated in a variety of preclinical models. Its ability to modulate critical signaling pathways such as AKT/mTOR and MAPK, and to induce apoptosis, makes it an attractive candidate for further drug development. The protocols provided in these application notes offer a framework for researchers to systematically evaluate the efficacy and mechanism of action of Rotundic acid and its derivatives. Further investigation into its anti-inflammatory and cardioprotective effects is also warranted to fully explore its therapeutic potential. While the bioavailability of Rotundic acid is a consideration, formulation strategies or combination therapies could potentially overcome this limitation.[5][6]
References
Troubleshooting & Optimization
Optimizing Rotundic acid extraction yield
Welcome to the Technical Support Center for Optimizing Rotundic Acid Extraction. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to enhance the yield and purity of Rotundic acid from its natural sources, primarily Ilex rotunda.
Frequently Asked Questions (FAQs)
Q1: What is Rotundic acid and what are its primary sources? A1: Rotundic acid is a naturally occurring ursane-type pentacyclic triterpenoid.[1][2] Its primary source is the plant Ilex rotunda, where it can be found in the bark, leaves, twigs, and fruits.[3][4][5][6]
Q2: Which solvents are most effective for extracting Rotundic acid? A2: Polar solvents, particularly ethanol and methanol, are commonly used for extracting triterpenoids like Rotundic acid.[7][8] Aqueous mixtures of these solvents, typically in the range of 50% to 80% ethanol or methanol in water, are often found to be optimal as they can enhance extraction efficiency.[5][7][9] For instance, 80% ethanol has been effectively used for extracting compounds from I. rotunda twigs.[5]
Q3: What are the key parameters that influence the extraction yield? A3: The efficiency of Rotundic acid extraction is influenced by several critical factors:
-
Solvent Composition: The type and concentration of the solvent are crucial.[10]
-
Extraction Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat may degrade the target compound.[10][11]
-
Extraction Time: The duration of the extraction process affects the yield, with an optimal time beyond which no significant increase is observed.[10]
-
Solid-to-Liquid Ratio: This ratio impacts the concentration gradient, which drives the extraction process.[11]
-
Raw Material Quality: The starting material's quality, including its particle size and freshness, can limit extraction efficiency.[10]
Q4: What are the differences between conventional and modern extraction techniques for Rotundic acid? A4: Conventional methods like maceration, heat reflux, and Soxhlet extraction are often time-consuming and may require large volumes of solvent.[12][13] Modern "green" techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages, including shorter extraction times, reduced solvent consumption, and often higher yields.[12][13] UAE uses sound waves to disrupt cell walls, while MAE uses microwave energy to rapidly heat the solvent and plant matrix.[13][14][15]
Q5: How can I purify the crude extract to isolate Rotundic acid? A5: After obtaining a crude extract, several purification steps can be employed. A common approach is liquid-liquid extraction, where the crude extract is partitioned between solvents of varying polarities (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their solubility.[5][16] Further purification can be achieved through methods like crystallization, which separates the product based on solubility differences[3], and chromatography.[5][17]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of Rotundic acid.
Problem 1: Low Extraction Yield
Q: I am experiencing a consistently low yield of Rotundic acid. What are the potential causes and how can I resolve this?
A: Low yield is a frequent issue stemming from several potential sources. Here’s a breakdown of causes and solutions:
-
Cause 1: Suboptimal Solvent Choice.
-
Solution: The polarity of your solvent might not be ideal for Rotundic acid. While pure ethanol or methanol can be used, an aqueous mixture is often more effective.[18] Experiment with different concentrations (e.g., 50%, 70%, 80% ethanol or methanol in water) to find the optimal polarity for your specific plant material.[7]
-
-
Cause 2: Inefficient Cell Lysis.
-
Solution: The solvent needs to penetrate the plant matrix to extract the compound. Ensure your plant material is ground to a fine, consistent powder to maximize the surface area for extraction.[11] For advanced methods like UAE, ensure the ultrasonic power is sufficient to induce cavitation and disrupt cell walls.[14]
-
-
Cause 3: Incorrect Temperature and Time.
-
Cause 4: Inadequate Solid-to-Liquid Ratio.
-
Cause 5: Poor Quality of Starting Material.
Problem 2: Impure Extract with Contaminants
Q: My extract shows significant contamination with other compounds upon analysis. How can I improve its purity?
A: Co-extraction of undesirable compounds is common. Improving purity requires optimizing both the extraction and downstream purification steps.
-
Cause 1: Non-Selective Extraction Solvent.
-
Solution: Your solvent may be too broad, extracting a wide range of compounds. After a primary extraction with a polar solvent like ethanol, consider a sequential liquid-liquid partitioning step. For example, wash the crude extract with a non-polar solvent like n-hexane to remove lipids and other non-polar contaminants.[5]
-
-
Cause 2: Lack of a Purification Step.
-
Solution: A single extraction step is rarely sufficient for high purity. Implement downstream purification techniques. Crystallization is an effective method for purifying compounds from a crude extract and can yield high purity.[3][17] For more complex mixtures, column chromatography is a powerful tool for separating compounds based on their affinity for the stationary phase.[5]
-
Problem 3: Inconsistent Results Between Batches
Q: My extraction yields are not reproducible across different experiments. What could be causing this variability?
A: Inconsistent results typically point to a lack of control over key experimental parameters.
-
Cause 1: Variation in Extraction Parameters.
-
Solution: Meticulously control and document all parameters for each experiment: temperature, time, solvent concentration, solid-to-liquid ratio, and agitation speed.[10] Even small deviations can lead to different outcomes.
-
-
Cause 2: Inhomogeneous Sample Material.
-
Solution: Ensure the ground plant material is well-mixed to have a uniform particle size and distribution before weighing it out for different batches. This minimizes variability in the starting material.
-
-
Cause 3: Degradation of Material or Solvent.
-
Solution: Use fresh solvents for each extraction and ensure the plant material has been stored correctly (cool, dry, dark place) to prevent degradation of Rotundic acid over time.[21]
-
Data Presentation: Comparison of Extraction Methods
The following tables summarize quantitative data from various studies to provide a baseline for optimizing your extraction protocol.
Table 1: Conventional Extraction Method Parameters and Yields
| Method | Plant Material | Solvent | Time | Temperature | Yield/Purity | Reference |
| Maceration | Syzygium nervosum | Not Specified | 20 hours | Room Temp. | 1225 ± 81 µg/g | [12] |
| Heat Reflux (HRE) | Syzygium nervosum | Not Specified | 2 hours | Not Specified | 1337 ± 37 µg/g | [12] |
| Heat Reflux | Ilex rotunda Bark | 40% Ethanol | 90 min (x2) | Not Specified | 48.2% recovery, 96.9% purity | [3] |
Table 2: Advanced Extraction Method Parameters and Yields
| Method | Plant Material | Optimal Conditions | Yield | Reference |
| Ultrasound-Assisted (UAE) | Ilex rotunda Bark | 65% Methanol, 30 min, 40°C, 40 kHz | Not specified | [3] |
| Ultrasound-Assisted (UAE) | Ligustrum lucidum | 95% Ethanol, 10 min, 40°C, 1:20 ratio | 9.8 ± 0.30 mg/g (Ursolic acid) | [19] |
| Microwave-Assisted (MAE) | Syzygium nervosum | 1:35 g/mL ratio, 350 W power, 38 min | 1409 ± 24 µg/g | [12] |
Experimental Protocols
Below are detailed methodologies for common and advanced extraction techniques.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Rotundic Acid
This protocol is based on optimized methods for extracting triterpenoid acids from plant material.[19]
-
Preparation of Material: Dry the plant material (Ilex rotunda bark or leaves) at 60°C until a constant weight is achieved. Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
Extraction Setup:
-
Weigh 1.0 g of the powdered plant material and place it into a 50 mL extraction vessel.
-
Add 20 mL of 95% ethanol to achieve a solid-to-liquid ratio of 1:20 (w/v).[19]
-
-
Sonication:
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Set the extraction temperature to 40°C and the sonication time to 10 minutes.[19]
-
-
Recovery:
-
After extraction, centrifuge the mixture at 4000 rpm for 10 minutes to separate the supernatant from the solid residue.
-
Collect the supernatant. Re-extract the residue with an additional 20 mL of solvent to maximize yield, if desired.
-
Combine the supernatants and filter them through a 0.45 µm filter.
-
-
Solvent Removal: Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Analysis: Quantify the Rotundic acid content in the crude extract using High-Performance Liquid Chromatography (HPLC).
Protocol 2: Microwave-Assisted Extraction (MAE)
This protocol is adapted from optimized MAE methods for recovering bioactive compounds from plant matrices.[12]
-
Preparation of Material: Prepare the dried, powdered plant material as described in the UAE protocol.
-
Extraction Setup:
-
Place 1.0 g of the powdered material into a microwave extraction vessel.
-
Add 35 mL of the chosen solvent (e.g., 75% ethanol) to achieve a 1:35 solid-to-liquid ratio.[12]
-
-
Microwave Irradiation:
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power to 350 W and the extraction time to 38 minutes.[12] Maintain a constant temperature if the system allows.
-
-
Recovery:
-
After the program is complete, allow the vessel to cool to room temperature.
-
Filter the mixture to separate the extract from the plant residue.
-
-
Solvent Removal: Use a rotary evaporator to remove the solvent and obtain the crude Rotundic acid extract.
-
Analysis: Analyze the yield and purity of Rotundic acid using HPLC.
Visualizations
Experimental Workflow and Logic Diagrams
The following diagrams illustrate key processes for optimizing and troubleshooting Rotundic acid extraction.
Caption: Workflow for Rotundic Acid Extraction and Optimization.
References
- 1. Absolute bioavailability, dose proportionality, and tissue distribution of rotundic acid in rats based on validated LC-QqQ-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Rotundic Acid Induces DNA Damage and Cell Death in Hepatocellular Carcinoma Through AKT/mTOR and MAPK Pathways [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Analysis of Antioxidant Constituents from Ilex rotunda and Evaluation of Their Blood–Brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. openresearchafrica.org [openresearchafrica.org]
- 10. What factors affect extraction efficiency? [proseaworld.com]
- 11. researchgate.net [researchgate.net]
- 12. Microwave-Assisted Extraction of Anticancer Flavonoid, 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethyl Chalcone (DMC), Rich Extract from Syzygium nervosum Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. youtube.com [youtube.com]
- 15. Ultrasound-assisted extraction and antioxidant activity of phenolic and flavonoid compounds and ascorbic acid from rugosa rose (Rosa rugosa Thunb.) fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of solvent—solvent fractionation on the total terpenoid content and in vitro anti‐inflammatory activity of Serevenia buxifolia bark extract - PMC [pmc.ncbi.nlm.nih.gov]
- 17. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 18. Optimization of Extraction Conditions of Bioactive Compounds From Kurdistan Species Urtica dioica - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. neb.com [neb.com]
Technical Support Center: Rotundic Acid Synthesis and Derivatization Protocols
Welcome to the technical support center for Rotundic acid synthesis protocols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving Rotundic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for obtaining Rotundic acid?
A1: Rotundic acid is a naturally occurring pentacyclic triterpenoid. The most common and economically viable method for obtaining it is through extraction from plants, particularly the bark of Ilex rotunda (Kurogane holly). Following extraction, a hydrolysis step is often employed to release the acid from its saponin form. Chemical total synthesis is complex and not the standard method for obtaining this compound.
Q2: I am having trouble with the solubility of Rotundic acid and its derivatives. What can I do?
A2: Rotundic acid and many of its derivatives have poor water solubility, which can pose challenges for in vitro assays and formulation. To improve solubility, consider the following:
-
Co-solvents: Use of Dimethyl sulfoxide (DMSO) followed by dilution in culture media is a common practice for in vitro studies.
-
Salt formation: Converting the carboxylic acid at the C-28 position to a salt can improve aqueous solubility.
-
Amino acid conjugation: Derivatization with amino acids at the C-28 position has been shown to enhance water solubility and can also improve biological activity.
Q3: My derivatization reaction at the C-28 carboxyl group is resulting in low yields. What are the potential causes?
A3: Low yields in C-28 derivatization can be due to several factors:
-
Steric hindrance: The pentacyclic structure can cause steric hindrance, impeding access to the C-28 carboxyl group. Ensure adequate reaction times and appropriate coupling reagents.
-
Instability of the starting material: The free carboxylic acid of Rotundic acid can be unstable under certain conditions.[1][2][3]
-
Activation of the carboxylic acid: Ensure the complete activation of the carboxylic acid. For example, when forming an acyl chloride, use a sufficient excess of the activating agent (e.g., oxalyl chloride) and an appropriate solvent like dichloromethane.
-
Reaction conditions: Ensure anhydrous conditions, as water can quench the activated carboxylic acid intermediate.
Q4: I am observing unexpected side products in my reaction. What are the likely side reactions?
A4: Undesired side products can arise from reactions at other functional groups on the Rotundic acid core.
-
Hydroxyl groups: The hydroxyl groups at C-3, C-19, and C-23 can also react, especially with acylating or alkylating agents. To avoid this, it is common practice to protect these hydroxyl groups (e.g., by acetylation) before modifying the C-28 carboxyl group. The protecting groups can then be removed in a subsequent step.
-
Epimerization: Harsh reaction conditions (e.g., strong bases or high temperatures) could potentially lead to epimerization at stereocenters.
Troubleshooting Guides
Low Yield in Derivatization Reactions
| Symptom | Possible Cause | Suggested Solution |
| Low yield of C-28 amide derivative | Incomplete activation of the C-28 carboxylic acid. | - Increase the equivalents of the coupling agent (e.g., EDC, DCC) and activator (e.g., HOBt, DMAP).- Ensure anhydrous reaction conditions.- Consider converting the carboxylic acid to an acyl chloride for higher reactivity. |
| Steric hindrance from the triterpenoid backbone. | - Increase the reaction time and/or temperature.- Use a less sterically hindered amine if possible. | |
| Side reactions at the hydroxyl groups. | - Protect the hydroxyl groups at C-3 and C-23 (e.g., as acetates) prior to the C-28 modification. | |
| Low yield of acetylated Rotundic acid | Incomplete acetylation. | - Increase the amount of acetic anhydride and pyridine (or another base catalyst like DMAP).- Increase the reaction time and temperature (e.g., 80 °C for 16 hours). |
| Degradation of the product during workup. | - Use a mild workup procedure. Avoid strong acids or bases if the product is sensitive. |
Purification Challenges
| Symptom | Possible Cause | Suggested Solution |
| Difficulty in separating the product from starting material | Similar polarity of the product and starting material. | - Optimize the mobile phase for column chromatography. A gradient elution might be necessary.- Consider derivatizing the unreacted starting material to alter its polarity for easier separation. |
| Co-elution of side products | Side products have similar polarity to the desired product. | - If side products are from reactions at other hydroxyl groups, use a protection/deprotection strategy in your synthesis.- Recrystallization can be an effective purification method for crystalline compounds. |
| Oily or waxy product that is difficult to handle | Residual solvents or impurities. | - Ensure the product is thoroughly dried under high vacuum.- Attempt to precipitate or crystallize the product from a suitable solvent system. |
Experimental Protocols
General Protocol for the Derivatization of Rotundic Acid at the C-28 Position
This protocol outlines a common two-step process involving the protection of hydroxyl groups followed by the modification of the carboxylic acid.
Step 1: Acetylation of Hydroxyl Groups (Protection)
-
Dissolve Rotundic acid in pyridine.
-
Add acetic anhydride to the solution.
-
Heat the reaction mixture at 80 °C for 16 hours.
-
After cooling, pour the reaction mixture into ice water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the acetylated product.
Step 2: Amide Formation at C-28
-
Dissolve the acetylated Rotundic acid in an anhydrous solvent such as dichloromethane.
-
Add oxalyl chloride dropwise at room temperature and stir for 20 hours to form the acyl chloride.
-
In a separate flask, dissolve the desired amine in dichloromethane.
-
Slowly add the prepared acyl chloride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1.5-2 hours.
-
Wash the reaction mixture with dilute HCl, water, and saturated sodium chloride solution.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Experimental Workflow: C-28 Derivatization of Rotundic Acid
Caption: Workflow for the C-28 derivatization of Rotundic acid.
Signaling Pathways Modulated by Rotundic Acid
Rotundic acid has been reported to induce cell death in cancer cells by modulating key signaling pathways.
Caption: Signaling pathways affected by Rotundic acid leading to apoptosis.
References
Technical Support Center: Overcoming Rotundic Acid Solubility Issues In Vitro
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming solubility challenges with Rotundic acid in in vitro experiments. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Rotundic acid for in vitro studies?
A1: The most commonly recommended solvent for dissolving Rotundic acid for in vitro applications is dimethyl sulfoxide (DMSO).[1][2] It is advisable to use fresh, anhydrous DMSO to prepare your stock solution, as DMSO can absorb moisture from the air, which may reduce the solubility of the compound.[2]
Q2: What is the maximum concentration of Rotundic acid that can be dissolved in DMSO?
A2: Rotundic acid is highly soluble in DMSO. Commercially available data indicates a solubility of up to 98-100 mg/mL.[1][3]
Q3: What is the maximum final concentration of DMSO that is safe for my cell cultures?
A3: The tolerance to DMSO is cell line-dependent. As a general guideline, it is recommended to keep the final concentration of DMSO in your cell culture medium at or below 0.1% to minimize any potential cytotoxic effects.[2][4] Some robust cell lines may tolerate up to 0.5% or even 1% DMSO, but it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line.[2][4]
Q4: Can I use other solvents to dissolve Rotundic acid?
A4: While DMSO is the primary recommendation, other organic solvents like ethanol or methanol might be used. However, their solvating capacity for Rotundic acid may be lower than DMSO. For in vivo applications, co-solvents like polyethylene glycol (PEG), Tween-80, and carboxymethylcellulose (CMC-Na) are often used in combination with DMSO to create stable formulations.[5]
Troubleshooting Guide: Rotundic Acid Precipitation in Cell Culture
This guide addresses the common issue of Rotundic acid precipitating out of solution when the DMSO stock is diluted into aqueous cell culture medium.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitate forms immediately upon adding Rotundic acid stock to the medium. | Rapid change in solvent polarity from DMSO to the aqueous medium. | 1. Pre-warm the cell culture medium to 37°C before adding the Rotundic acid stock solution.[6] 2. Add the Rotundic acid stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion. 3. Perform serial dilutions. Instead of a single large dilution, create intermediate dilutions of the Rotundic acid stock in pre-warmed medium. |
| The solution is initially clear but a precipitate forms over time in the incubator. | The final concentration of Rotundic acid exceeds its thermodynamic solubility limit in the final culture medium. | 1. Lower the final working concentration of Rotundic acid in your experiment. 2. Reduce the serum concentration in your culture medium during the treatment period, if your experimental design allows. Serum proteins can sometimes interact with compounds and reduce their solubility. 3. Ensure the pH of your medium is stable. Use a medium containing a buffer like HEPES to prevent pH fluctuations that can affect compound solubility. |
| Precipitation is observed even at low working concentrations. | The DMSO concentration in the final medium is too low to maintain solubility. | 1. Slightly increase the final DMSO concentration , ensuring it remains within the tolerated range for your specific cell line (determined by a vehicle control experiment). 2. Consider using a co-solvent. A small percentage of a biocompatible co-solvent in the final medium might improve solubility. However, this requires careful validation to ensure the co-solvent itself does not affect the experimental outcome. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Rotundic Acid Stock Solution in DMSO
Materials:
-
Rotundic acid powder (Molecular Weight: 488.70 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required mass of Rotundic acid. To prepare 1 mL of a 10 mM stock solution, you will need: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 488.70 g/mol x 1000 mg/g = 4.887 mg
-
Weigh out 4.887 mg of Rotundic acid powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of sterile, anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the Rotundic acid is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution and Treatment of Cells
Materials:
-
10 mM Rotundic acid stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Cells plated in a multi-well plate
Procedure:
-
Thaw an aliquot of the 10 mM Rotundic acid stock solution at room temperature.
-
Determine the final desired concentration of Rotundic acid for your experiment (e.g., 10 µM).
-
Calculate the volume of stock solution needed. For a final concentration of 10 µM in 1 mL of medium: (C1)(V1) = (C2)(V2) (10,000 µM)(V1) = (10 µM)(1000 µL) V1 = 1 µL
-
Prepare the working solution. Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed complete cell culture medium. This results in a final DMSO concentration of 0.1%.
-
Mix gently by inverting the tube.
-
Remove the existing medium from your cells and replace it with the medium containing the final concentration of Rotundic acid.
-
Include a vehicle control by adding medium containing the same final concentration of DMSO (0.1% in this example) to a separate set of wells.
Visualizations
Experimental Workflow for Preparing Rotundic Acid Working Solution
Caption: Workflow for preparing Rotundic acid working solution.
Troubleshooting Logic for Rotundic Acid Precipitation
Caption: Troubleshooting logic for Rotundic acid precipitation.
Simplified Signaling Pathways Modulated by Rotundic Acid
Rotundic acid has been shown to induce cell cycle arrest, DNA damage, and apoptosis by modulating the AKT/mTOR and MAPK signaling pathways.[7]
Caption: Simplified overview of signaling pathways affected by Rotundic acid.
References
- 1. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. Solubilisation of poorly water-soluble drugs during in vitro lipolysis of medium- and long-chain triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of Synthesized Rotundic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized Rotundic acid.
Troubleshooting Guides
Issue 1: Low Purity After Initial Synthesis or Extraction
Q: My synthesized Rotundic acid has low purity after the initial work-up. What are the likely impurities and how can I remove them?
A: Crude Rotundic acid, whether synthesized or extracted from natural sources like Ilex rotunda, is often contaminated with co-extracted substances. The most common impurities include:
-
Other Triterpenoids: Structurally similar compounds such as lupeol, betulinic acid, and ursolic acid are often co-extracted.
-
Saponins: Glycosylated forms of triterpenoids.
-
Phenolic Compounds: Including flavonoids and phenolic acids.
-
Steroids: Such as β-sitosterol.
-
Residual Solvents and Reagents: From the synthesis or extraction process.
To remove these impurities, a systematic purification strategy involving recrystallization and/or column chromatography is recommended.
Issue 2: Poor Yield or Purity with Recrystallization
Q: I am losing a significant amount of my product during recrystallization, or the purity is not improving substantially. What can I do?
A: Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. Here are some common issues and solutions:
-
Inappropriate Solvent Choice: The ideal solvent should dissolve Rotundic acid well at high temperatures but poorly at low temperatures, while impurities should remain soluble at low temperatures. A methanol-water system has been shown to be effective for Rotundic acid.
-
Using Too Much Solvent: This will result in a lower yield as more of your product will remain dissolved in the mother liquor upon cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling Too Quickly: Rapid cooling can trap impurities within the newly formed crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Incomplete Precipitation: Ensure the solution is sufficiently cold to maximize the precipitation of Rotundic acid.
Experimental Protocol: Recrystallization of Rotundic Acid
-
Dissolution: Dissolve the crude Rotundic acid in a minimum amount of hot methanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add hot water to the methanol solution until it becomes slightly turbid. Reheat the solution until it is clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold methanol-water solution.
-
Drying: Dry the purified crystals under vacuum.
A purity of ≥98% as determined by HPLC has been reported using this method.[1]
Issue 3: Difficulty in Separating Structurally Similar Impurities with Column Chromatography
Q: I am struggling to separate Rotundic acid from other triterpenoids using column chromatography. What parameters can I optimize?
A: Column chromatography is highly effective for separating compounds with different polarities. For acidic compounds like Rotundic acid, consider the following optimizations:
-
Stationary Phase: Silica gel is a suitable stationary phase for the purification of triterpenoids.
-
Mobile Phase Optimization: The choice of mobile phase is critical. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is often effective. Start with a low polarity mobile phase and gradually increase the polarity to elute compounds of increasing polarity.
-
Acidification of Mobile Phase: Adding a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), to the mobile phase can suppress the ionization of the carboxylic acid group of Rotundic acid. This makes the compound less polar and can improve its separation from other non-acidic triterpenoids.
-
Fraction Collection and Analysis: Collect small fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure Rotundic acid.
Experimental Protocol: Silica Gel Column Chromatography for Rotundic Acid Purification
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a column.
-
Sample Loading: Dissolve the crude Rotundic acid in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Begin elution with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Isolation: Combine the pure fractions and evaporate the solvent to obtain purified Rotundic acid.
Data Presentation
Table 1: Comparison of Purification Methods for Rotundic Acid
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Recrystallization | ≥98% (HPLC)[1] | Moderate to High | Simple, cost-effective, good for removing gross impurities. | Can have lower yields if solubility parameters are not optimized; may not remove structurally very similar impurities. |
| Column Chromatography | >98% | Moderate | High resolution for separating complex mixtures; can separate structurally similar compounds. | More time-consuming and requires more solvent than recrystallization; potential for product loss on the column. |
Frequently Asked Questions (FAQs)
Q1: What is the best method to assess the purity of my Rotundic acid sample?
A1: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of Rotundic acid. A reversed-phase C18 column with a mobile phase consisting of an acetonitrile/water or methanol/water gradient, often with an acidic modifier like formic acid or acetic acid, provides good separation and quantification.
Q2: My Rotundic acid sample appears to be degrading. What are the stability issues?
A2: Rotundic acid has a free carboxylic acid at the 28-COOH position which can be a site of instability, potentially leading to degradation under certain conditions. It is advisable to store the purified compound in a cool, dry, and dark place. For long-term storage, keeping it at -20°C is recommended.
Q3: Can I use other chromatographic techniques for purification?
A3: Besides standard silica gel column chromatography, other techniques like reversed-phase chromatography can be employed, especially for polar impurities. Additionally, preparative HPLC can be used for obtaining very high purity material, although it is typically used for smaller scales.
Signaling Pathway Diagrams
Rotundic acid has been shown to induce apoptosis in cancer cells by modulating the AKT/mTOR and MAPK signaling pathways.[2][3]
Caption: Rotundic acid inhibits the PI3K/AKT/mTOR pathway, leading to apoptosis.
Caption: Rotundic acid activates the MAPK signaling cascade to induce apoptosis.
References
Technical Support Center: Enhancing the Bioavailability of Rotundic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Rotundic acid (RA) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is Rotundic acid and what are its potential therapeutic applications?
A1: Rotundic acid (RA) is a naturally occurring pentacyclic triterpenoid saponin found in plants such as those from the Aquifoliaceae, Rubiaceae, Oleaceae, and Sapotaceae families.[1] It has demonstrated a range of pharmacological activities, including anti-inflammatory, antimicrobial, and cardioprotective effects.[2][3] Notably, extensive research has highlighted its potential as an anticancer agent, with studies showing its efficacy against various cancers including hepatocellular carcinoma, breast cancer, and colorectal cancer.[2][4] RA has been shown to induce cancer cell death by modulating key signaling pathways such as AKT/mTOR and MAPK.[2][5][6]
Q2: What are the main challenges associated with the oral bioavailability of Rotundic acid?
A2: The primary challenge in the clinical development of Rotundic acid is its poor oral bioavailability.[7][8][9][10] This is attributed to several factors:
-
Low aqueous solubility: RA has poor solubility in water (approximately 12.89 μg/mL), which limits its dissolution in gastrointestinal fluids.[7][11]
-
High lipophilicity: With a LogP value of 4.1, RA is highly lipophilic, which can hinder its absorption.[7][11]
-
Efflux transport: RA is a substrate for the P-glycoprotein (P-gp) efflux transporter, which actively pumps the compound out of intestinal cells, reducing its net absorption.[9][12][13]
-
First-pass metabolism: RA undergoes significant metabolism in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[9][12][13]
Q3: What is the absolute bioavailability of Rotundic acid?
A3: Studies in rats have determined the absolute oral bioavailability of Rotundic acid to be in the range of 16.1% to 19.4%.[3][11][14]
Q4: How can the bioavailability of Rotundic acid be improved?
A4: Several strategies can be employed to enhance the bioavailability of RA:
-
Inhibition of P-gp and CYP3A4: Co-administration of RA with inhibitors of P-gp and CYP3A4, such as verapamil, has been shown to significantly increase its plasma concentration and overall bioavailability.[8][9][12]
-
Formulation strategies: Techniques used to enhance the solubility and dissolution of poorly soluble drugs can be applied to RA. These include the use of solid dispersions, cyclodextrin complexation, nanosuspensions, and self-emulsifying drug delivery systems (SEDDS).[15][16][17]
-
Chemical modification: Synthesizing derivatives of RA by modifying its chemical structure can improve its physicochemical properties and bioavailability.[1][18][19] For instance, creating amino acid derivatives at the 28-COOH position has been explored to enhance cytotoxic activity.[1][19]
Troubleshooting Guides
Issue 1: Low and variable plasma concentrations of Rotundic acid in preclinical animal studies.
| Potential Cause | Troubleshooting Step |
| Poor solubility and dissolution in the vehicle. | 1. Optimize the formulation. Consider using co-solvents, surfactants, or creating a nanosuspension to improve solubility.[15] 2. For preclinical studies, a formulation containing a mixture of Cremophor EL, ethanol, and saline is often used for intravenous administration of similar poorly soluble compounds. The oral formulation could be a suspension in a vehicle like 0.5% carboxymethylcellulose sodium (CMC-Na). |
| Significant first-pass metabolism and P-gp efflux. | 1. Co-administer with a P-gp and/or CYP3A4 inhibitor like verapamil to assess the impact of these pathways on RA's pharmacokinetics.[9][12] 2. This can help determine if the low bioavailability is primarily due to efflux and metabolism or poor absorption. |
| Improper dosing or sample collection. | 1. Ensure accurate dose preparation and administration. 2. Review the blood sampling time points. RA is absorbed and eliminated relatively quickly, with a Tmax around 15-20 minutes and a half-life of approximately 2 hours in rats.[8][12] Ensure early and frequent sampling to capture the peak concentration accurately. |
Issue 2: Inconsistent results in in vitro cell-based permeability assays (e.g., Caco-2, MDCK).
| Potential Cause | Troubleshooting Step |
| Low aqueous solubility of RA leading to precipitation in the assay medium. | 1. Determine the solubility of RA in the assay buffer. 2. Use a concentration below the solubility limit. If higher concentrations are needed, consider using a formulation with solubilizing agents that are compatible with the cell line. |
| RA is a P-gp substrate, leading to high efflux. | 1. Perform bidirectional transport studies (apical-to-basolateral and basolateral-to-apical) to calculate the efflux ratio. An efflux ratio greater than 2 suggests active transport. 2. Include a P-gp inhibitor (e.g., verapamil) to confirm P-gp mediated efflux. A significant reduction in the efflux ratio in the presence of the inhibitor confirms that RA is a P-gp substrate.[9] |
| Cell monolayer integrity is compromised. | 1. Regularly check the transepithelial electrical resistance (TEER) values of the cell monolayers to ensure their integrity. 2. Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Rotundic Acid in Rats
| Parameter | Value | Reference |
| Water Solubility | 12.89 µg/mL | [7] |
| LogP | 4.1 | [7] |
| Tmax (h) | ~0.29 | [8][12] |
| Cmax (ng/mL) | 108 ± 10.5 (at 10 mg/kg oral dose) | [8][12] |
| t1/2 (h) | ~2 | [8][12] |
| Absolute Bioavailability (%) | 16.1 - 19.4 | [3][14] |
Table 2: Effect of Verapamil on Rotundic Acid Pharmacokinetics in Rats (Oral Dose of 10 mg/kg RA)
| Treatment Group | Cmax (ng/mL) | Tmax (h) | AUC0–∞ (ng·h/mL) | CL/F (L/h/kg) | Reference |
| RA alone | 108 ± 10.5 | 0.292 | 432 ± 64.2 | 23.6 ± 3.50 | [8][12] |
| RA + Verapamil (25 mg/kg) | 148 ± 17.5 | 0.417 | 539 ± 53.6 | 18.7 ± 1.85 | [8][12] |
| RA + Verapamil (50 mg/kg) | 201 ± 28.9 | 0.583 | 836 ± 116 | 12.2 ± 1.85 | [8][12] |
Experimental Protocols
1. Protocol for In Vitro Caco-2 Cell Permeability Assay
-
Objective: To determine the intestinal permeability and potential for active transport of Rotundic acid derivatives.
-
Methodology:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm monolayer integrity by measuring TEER values.
-
Prepare dosing solutions of the RA derivative in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES), ensuring the concentration is below the solubility limit.
-
For the apical-to-basolateral (A-B) transport study, add the dosing solution to the apical side and fresh transport buffer to the basolateral side.
-
For the basolateral-to-apical (B-A) transport study, add the dosing solution to the basolateral side and fresh transport buffer to the apical side.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the receiver compartment at predetermined time points (e.g., 30, 60, 90, 120 minutes). Replace the removed volume with fresh buffer.
-
Analyze the concentration of the RA derivative in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The efflux ratio (Papp B-A / Papp A-B) is calculated to determine if the compound is a substrate for efflux transporters.
-
2. Protocol for In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, bioavailability) of a Rotundic acid derivative.
-
Methodology:
-
Fast male Sprague-Dawley rats overnight prior to dosing, with free access to water.
-
For oral administration, administer the RA derivative formulation (e.g., in 0.5% CMC-Na) via oral gavage at a specific dose (e.g., 10 mg/kg).[12]
-
For intravenous administration, administer the RA derivative formulation (e.g., in a vehicle of Cremophor EL, ethanol, and saline) via the tail vein.
-
Collect blood samples (e.g., via the jugular vein) at predefined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of the RA derivative in plasma samples using a validated LC-MS/MS method.[3]
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters using a non-compartmental analysis.[3]
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.[3]
-
Visualizations
Caption: Workflow for enhancing and evaluating the bioavailability of Rotundic acid derivatives.
Caption: Troubleshooting logic for low in vivo exposure of Rotundic acid derivatives.
Caption: Signaling pathways modulated by Rotundic acid in cancer cells.[2][5][6]
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Rotundic Acid Induces DNA Damage and Cell Death in Hepatocellular Carcinoma Through AKT/mTOR and MAPK Pathways [frontiersin.org]
- 3. Absolute bioavailability, dose proportionality, and tissue distribution of rotundic acid in rats based on validated LC-QqQ-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of Rotundic Acid and Its Derivatives as Promising Natural Anticancer Triterpenoids: A Literature-Based Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rotundic Acid Induces DNA Damage and Cell Death in Hepatocellular Carcinoma Through AKT/mTOR and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rotundic Acid Induces DNA Damage and Cell Death in Hepatocellular Carcinoma Through AKT/mTOR and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Influence of verapamil on the pharmacokinetics of rotundic acid in rats and its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influence of verapamil on the pharmacokinetics of rotundic acid in rats and its potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. longdom.org [longdom.org]
- 16. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 17. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 18. Novel rotundic acid derivatives: synthesis, structural characterization and in vitro antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis, characterization and cytotoxicity of new rotundic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with interference in Rotundic acid analytical methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rotundic acid analytical methods. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for the quantification of Rotundic acid in biological samples?
A1: The most common methods for quantifying Rotundic acid in biological matrices such as plasma, serum, and tissue homogenates are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). These techniques offer high sensitivity and selectivity for accurate quantification.
Q2: What are the major sources of interference in Rotundic acid analysis?
A2: Interference in Rotundic acid analysis can stem from several sources:
-
Matrix Effects: Components of the biological matrix (e.g., phospholipids, proteins, salts) can suppress or enhance the ionization of Rotundic acid in the mass spectrometer, leading to inaccurate quantification.
-
Structurally Similar Compounds: Other triterpenoids or isomers with similar chemical structures and retention times can co-elute with Rotundic acid, leading to overlapping chromatographic peaks.
-
Sample Quality: Hemolysis (rupture of red blood cells) and lipemia (high concentration of lipids) in plasma or serum samples can significantly interfere with the analysis.[1][2][3]
-
Degradation Products: Improper sample storage or handling can lead to the degradation of Rotundic acid, and these degradation products may interfere with the analysis of the parent compound.
Q3: How can I minimize matrix effects in my Rotundic acid LC-MS/MS assay?
A3: To minimize matrix effects, consider the following strategies:
-
Effective Sample Preparation: Employ robust sample preparation techniques like protein precipitation or solid-phase extraction (SPE) to remove a significant portion of the interfering matrix components.[4][5]
-
Chromatographic Separation: Optimize your chromatographic method to separate Rotundic acid from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient, or using a different column chemistry.
-
Use of an Internal Standard (IS): A stable isotope-labeled internal standard is highly recommended. The IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data processing.
-
Dilution: Diluting the sample with a clean solvent can reduce the concentration of interfering substances, thereby mitigating matrix effects.
Q4: What should I do if I observe peak tailing or fronting for my Rotundic acid peak?
A4: Peak asymmetry can be caused by several factors. For peak tailing, consider potential secondary interactions between the acidic Rotundic acid and the stationary phase. Modifying the mobile phase pH with a small amount of acid (e.g., formic acid) can help to improve peak shape. Peak fronting is often an indication of column overload; try injecting a lower concentration of your sample.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
| Symptom | Possible Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions with the column; Column degradation. | - Add a mobile phase modifier (e.g., 0.1% formic acid) to reduce silanol interactions. - Check column performance and replace if necessary. |
| Peak Fronting | Sample overload; Poor sample solubility. | - Dilute the sample and re-inject. - Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. |
| Broad Peaks | Low flow rate; Large injection volume; Column contamination. | - Verify and adjust the flow rate. - Reduce the injection volume. - Implement a column washing step or use a guard column. |
Issue 2: Inconsistent or Drifting Retention Times
| Symptom | Possible Cause | Troubleshooting Steps |
| Gradual Drift | Change in mobile phase composition; Column aging. | - Prepare fresh mobile phase. - Ensure proper column equilibration before each run. - Monitor column performance and replace as needed. |
| Sudden Shifts | Air bubbles in the pump; Leak in the system. | - Purge the pump to remove air bubbles. - Check all fittings for leaks from the pump to the detector. |
Issue 3: High Background Noise or Baseline Drift
| Symptom | Possible Cause | Troubleshooting Steps |
| Noisy Baseline | Contaminated mobile phase or detector cell. | - Use high-purity solvents and freshly prepared mobile phase. - Flush the detector cell with a strong, appropriate solvent. |
| Drifting Baseline | Inadequate column equilibration; Temperature fluctuations. | - Increase the column equilibration time. - Use a column oven to maintain a stable temperature. |
Quantitative Data on Potential Interferences
The following tables summarize the potential quantitative impact of common sample quality issues like hemolysis and lipemia on analytical results. While this data is not specific to Rotundic acid, it illustrates the magnitude of interference that can be expected and highlights the importance of using high-quality samples.
Table 1: Effect of Hemolysis on Analyte Concentration
| Hemoglobin Concentration | Analyte | Bias (%) | Reference |
| Slight Hemolysis | Thiobarbituric Acid Reactive Substances (TBARS) | +18.31 | [2] |
| Marked Hemolysis (0.6 g/dL) | Thiobarbituric Acid Reactive Substances (TBARS) | +126.76 | [2] |
| Marked Hemolysis | Total Antioxidant Status (TAS) | > +20.70 | [2] |
Table 2: Effect of Lipemia on Analyte Concentration
| Triglyceride Concentration | Analyte | Bias (%) | Reference |
| 202 mg/dL | Thiobarbituric Acid Reactive Substances (TBARS) | +177.59 | [2] |
| 950 mg/dL | Thiobarbituric Acid Reactive Substances (TBARS) | +520.69 | [2] |
Detailed Experimental Protocols
Protocol 1: Protein Precipitation for Rotundic Acid Extraction from Plasma
This protocol is a common and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
Vortex the samples to ensure homogeneity.
-
-
Precipitation:
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile (containing the internal standard, if used). The 3:1 (v/v) ratio of acetonitrile to plasma is crucial for efficient protein precipitation.[4][6]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
-
Centrifugation:
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully aspirate the supernatant, which contains Rotundic acid, and transfer it to a clean tube or a 96-well plate. Be careful not to disturb the protein pellet.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 15 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
-
Analysis:
-
Transfer the final reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
-
Protocol 2: General Solid-Phase Extraction (SPE) for Rotundic Acid Clean-up
This protocol provides a general framework for using SPE to clean up biological samples for Rotundic acid analysis. The specific sorbent and solvents may need to be optimized for your particular application. A reversed-phase sorbent (e.g., C18) is a good starting point for a non-polar compound like Rotundic acid.[5]
-
Sorbent Conditioning:
-
Condition the SPE cartridge (e.g., 1 mL, 30 mg C18) by passing 1 mL of methanol through it.
-
Equilibrate the cartridge by passing 1 mL of water through it. Do not allow the sorbent bed to dry out.
-
-
Sample Loading:
-
Pre-treat the plasma sample by diluting it 1:1 with 4% phosphoric acid in water to ensure Rotundic acid is in its neutral form.
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the Rotundic acid from the cartridge with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: A logical workflow for troubleshooting common interference issues in HPLC and LC-MS analysis.
Caption: A decision tree to guide the selection of an appropriate sample preparation method.
References
- 1. researchgate.net [researchgate.net]
- 2. Hemolysis, icterus and lipemia interfere with the determination of two oxidative stress biomarkers in canine serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medpace.com [medpace.com]
- 4. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid Phase Extraction Explained [scioninstruments.com]
- 6. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Rotundic Acid Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges related to the degradation of Rotundic acid during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My Rotundic acid sample shows decreasing purity over time, even when stored at 4°C. What could be the cause?
A1: While cold storage slows down degradation, it doesn't completely halt it. Rotundic acid, a pentacyclic triterpenoid carboxylic acid, can be susceptible to several degradation pathways even at low temperatures. The primary culprits are often hydrolysis, oxidation, and photodegradation. The carboxylic acid group at the C-28 position is a known site of instability.[1] Ensure your samples are not only refrigerated but also protected from light and stored in airtight containers to minimize exposure to oxygen and moisture. For long-term storage, consider temperatures of -20°C or -80°C.
Q2: I am observing multiple peaks in my HPLC chromatogram for a pure Rotundic acid standard. What could be happening?
A2: The appearance of multiple peaks from a pure standard is a strong indicator of on-column degradation or the presence of isomers. Several factors could be at play:
-
On-Column Degradation: The stationary phase of the HPLC column, particularly silica-based columns, can have acidic silanol groups that may catalyze the degradation of sensitive compounds like Rotundic acid.
-
Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion and potential degradation.
-
pH of the Mobile Phase: An inappropriate pH can lead to the ionization or degradation of Rotundic acid during the chromatographic run.
-
Isomerization: It's possible that Rotundic acid is converting to one or more isomers under the analytical conditions.
To troubleshoot, you can try using a different column type (e.g., a polymer-based or end-capped column), adjusting the mobile phase pH, and ensuring the sample solvent is compatible with the mobile phase.
Q3: What are the primary chemical degradation pathways for Rotundic acid?
A3: The main degradation pathways for drugs like Rotundic acid are hydrolysis, oxidation, and photolysis.
-
Hydrolysis: The ester and amide linkages, if any in derivatives, and the carboxylic acid group itself can be susceptible to hydrolysis, which is often catalyzed by acidic or basic conditions.
-
Oxidation: This can be initiated by exposure to atmospheric oxygen, heat, light, or trace metal ions. The resulting products can have altered biological activity.
-
Photolysis: Exposure to light, particularly UV light, can provide the energy for degradation reactions.
Q4: How can I improve the solubility and stability of Rotundic acid in my formulations?
A4: Pentacyclic triterpenoids like Rotundic acid often have poor water solubility, which can impact their stability and bioavailability.[2][3] Strategies to address this include:
-
pH Adjustment: Carefully selecting the pH of the formulation can improve solubility and minimize degradation. A pH-rate profile study can identify the pH of maximum stability.
-
Co-solvents: Using pharmaceutically acceptable co-solvents can enhance solubility.
-
Nanoformulations: Encapsulating Rotundic acid in nanocarriers like liposomes or polymeric nanoparticles can protect it from degradation and improve its delivery.[2][3]
-
Chemical Modification: Creating derivatives, for instance by modifying the 28-COOH position, can improve both stability and solubility.[1]
Troubleshooting Guides
Issue 1: Rapid Degradation of Rotundic Acid in Solution
| Symptom | Possible Cause | Suggested Solution |
| Loss of potency in aqueous solutions within hours. | Hydrolysis: Catalyzed by acidic or basic pH. | Determine the pH of maximum stability for Rotundic acid and use a suitable buffer system to maintain this pH. For many carboxylic acids, a slightly acidic pH (around 4-6) is often optimal. |
| Discoloration or precipitation of the solution. | Oxidation: Reaction with dissolved oxygen. | 1. De-gas all solvents by sparging with an inert gas like nitrogen or argon. 2. Add an antioxidant to the formulation. Common choices for aqueous solutions include ascorbic acid or sodium metabisulfite. For lipid-based formulations, consider BHT (butylated hydroxytoluene) or alpha-tocopherol. |
| Degradation occurs even in the dark and at neutral pH. | Presence of Metal Ions: Trace metal ions can catalyze oxidative degradation. | Add a chelating agent like EDTA (ethylenediaminetetraacetic acid) to the buffer to sequester metal ions. |
| Degradation is accelerated upon exposure to ambient light. | Photodegradation: UV or visible light is catalyzing the breakdown. | 1. Conduct all experiments under amber or red light. 2. Use amber-colored vials or wrap containers in aluminum foil for storage and during experiments. |
Issue 2: Inconsistent Results in Cell-Based Assays
| Symptom | Possible Cause | Suggested Solution |
| High variability in assay results between experiments. | Degradation in Culture Media: Rotundic acid may be unstable in the cell culture medium over the incubation period. | 1. Prepare fresh stock solutions of Rotundic acid for each experiment. 2. Perform a time-course stability study of Rotundic acid in the specific cell culture medium used to determine its degradation rate. 3. Consider shorter incubation times or replenishing the Rotundic acid-containing medium during long-term experiments. |
| Lower than expected biological activity. | Precipitation in Media: Poor solubility of Rotundic acid in the aqueous culture medium can lead to precipitation and a lower effective concentration. | 1. Use a solubilizing agent like DMSO (dimethyl sulfoxide), but keep the final concentration low (typically <0.5%) to avoid cellular toxicity. 2. Visually inspect the media for any signs of precipitation after adding Rotundic acid. 3. Consider using a formulation of Rotundic acid with improved solubility, such as a cyclodextrin complex. |
Experimental Protocols
Protocol 1: Forced Degradation Study of Rotundic Acid
This protocol is a general guideline based on ICH Q1A(R2) and should be optimized for your specific experimental needs. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4][5]
1. Preparation of Stock Solution:
-
Prepare a stock solution of Rotundic acid at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH.
-
Incubate at 60°C for 8 hours.
-
At appropriate time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% hydrogen peroxide.
-
Store at room temperature, protected from light, for 24 hours.
-
At appropriate time points, withdraw an aliquot and dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Store the solid Rotundic acid powder in an oven at 70°C for 48 hours.
-
Also, store the stock solution at 70°C for 48 hours.
-
At appropriate time points, prepare solutions from the solid powder or dilute the stock solution for analysis.
-
-
Photodegradation:
-
Expose the solid Rotundic acid powder and the stock solution to a light source that provides both UV and visible light (e.g., a photostability chamber) for a specified duration.
-
A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).
-
At the end of the exposure period, prepare solutions for analysis.
-
3. Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
The method should be able to separate the intact Rotundic acid from all degradation products.
-
Peak purity analysis (e.g., using a PDA detector) should be performed to ensure that the Rotundic acid peak is free from co-eluting degradants.
4. Identification of Degradation Products:
-
If significant degradation is observed, collect the fractions corresponding to the degradation products and use techniques like LC-MS and NMR to identify their structures.[6][7][8][9]
Data Presentation
Table 1: Illustrative pH-Dependent Degradation of Rotundic Acid at 50°C
| pH | Rate Constant (k) (hours⁻¹) | Half-life (t½) (hours) |
| 2.0 | 0.085 | 8.2 |
| 4.0 | 0.015 | 46.2 |
| 6.0 | 0.020 | 34.7 |
| 8.0 | 0.092 | 7.5 |
| 10.0 | 0.150 | 4.6 |
| Note: This data is illustrative and intended to show a typical V-shaped pH-rate profile where the compound is most stable at a specific pH. |
Table 2: Illustrative Photodegradation of Rotundic Acid Solution
| Exposure Time (hours) | Rotundic Acid Remaining (%) (Light-Exposed) | Rotundic Acid Remaining (%) (Dark Control) |
| 0 | 100.0 | 100.0 |
| 2 | 92.5 | 99.8 |
| 4 | 85.3 | 99.6 |
| 8 | 72.1 | 99.2 |
| 24 | 55.8 | 98.5 |
| Note: This data is for illustrative purposes only. |
Visualizations
Caption: Major degradation pathways of Rotundic acid.
Caption: Workflow for a forced degradation study.
References
- 1. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lubrizolcdmo.com [lubrizolcdmo.com]
- 3. researchgate.net [researchgate.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. turkjps.org [turkjps.org]
- 8. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and Characterization of Acidic Degradation Products of Moxidectin Drug Substance Including Degradation Pathways Using LC, HRMS, and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Rotundic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Rotundic acid (RA), a naturally occurring pentacyclic triterpenoid, has garnered significant attention in the scientific community for its diverse pharmacological activities. This guide provides a comprehensive comparison of the bioactivity of Rotundic acid and its synthetic derivatives, with a focus on their anti-cancer, anti-inflammatory, and anti-diabetic properties. The information presented herein is supported by experimental data from various preclinical studies, offering a valuable resource for researchers exploring the therapeutic potential of these compounds.
Comparative Cytotoxicity of Rotundic Acid and Its Derivatives
A primary area of investigation for Rotundic acid and its derivatives has been their potential as anti-cancer agents. Numerous studies have demonstrated their ability to inhibit the proliferation of various cancer cell lines. The cytotoxic effects are typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.
The following tables summarize the IC50 values of Rotundic acid and several of its derivatives against a panel of human cancer cell lines. These derivatives are primarily synthesized by modifying the functional groups at the C-3, C-23, and C-28 positions of the Rotundic acid backbone.
Table 1: Cytotoxicity (IC50 in µM) of Rotundic Acid and its Amino Acid Derivatives at the C-28 Position [1]
| Compound | A375 (Melanoma) | HepG2 (Hepatoma) | NCI-H446 (Lung Cancer) |
| Rotundic Acid | 16.58 | 7.33 | 11.40 |
| Derivative 5a | 5.99 | 3.41 | 3.84 |
| Derivative 6b | >100 | 7.89 | 10.56 |
Data from in vitro studies. Lower IC50 values indicate higher cytotoxic activity.
Table 2: Cytotoxicity (IC50 in µM) of Rotundic Acid and other C-28 Position Derivatives [2]
| Compound | HeLa (Cervical Cancer) | HepG2 (Hepatoma) | SGC-7901 (Gastric Cancer) |
| Rotundic Acid | 15.73 | 12.54 | 19.43 |
| Derivative 4f | 8.54 | 4.16 | 11.32 |
Data from in vitro studies. Lower IC50 values indicate higher cytotoxic activity.
As evidenced by the data, certain derivatives exhibit significantly enhanced cytotoxic activity compared to the parent compound, Rotundic acid. For instance, derivative 5a consistently demonstrates lower IC50 values across all three tested cell lines, suggesting a broad-spectrum anti-cancer potential.[1] Similarly, derivative 4f shows improved efficacy, particularly against the HepG2 cell line.[2] These findings highlight the importance of structural modifications in optimizing the anti-cancer properties of Rotundic acid.
Anti-Inflammatory and Anti-Diabetic Effects
Beyond its anti-cancer properties, Rotundic acid has been shown to possess anti-inflammatory and anti-diabetic effects. While there is a lack of extensive comparative data for its derivatives in these areas, the existing research on Rotundic acid provides a strong foundation for future investigations.
Anti-Inflammatory Activity:
Rotundic acid has been observed to suppress the production of pro-inflammatory mediators.[3][4] In a study on diabetic mice, a 0.1% intake of Rotundic acid led to a decrease in the cardiac and renal levels of several inflammatory factors, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[5][6] Another study showed that Rotundic acid treatment could decrease the serum levels of IL-1β, TNF-α, INF-γ, and IL-6 in rats with type 2 diabetes.[7]
Anti-Diabetic Activity:
The anti-diabetic potential of Rotundic acid has been explored in animal models. In diabetic mice, while Rotundic acid did not significantly lower plasma glucose or raise insulin levels, it did contribute to reducing triglyceride and cholesterol levels in both plasma and the liver.[5][6] A separate study on type 2 diabetic rats revealed that Rotundic acid treatment resulted in a significant decrease in glucose, insulin, and HbA1c levels, indicating improved glycemic control.[7] Furthermore, this study suggested that Rotundic acid could restore gut microbial dysbiosis, which may contribute to its anti-diabetic effects.[7]
Signaling Pathways Modulated by Rotundic Acid
The bioactive effects of Rotundic acid are underpinned by its interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for the targeted development of more potent and specific derivatives.
Anti-Cancer Signaling:
In the context of cancer, Rotundic acid has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation by modulating key signaling pathways. The AKT/mTOR and MAPK pathways are two of the primary targets identified. Rotundic acid treatment in hepatocellular carcinoma cells led to a concentration-dependent reduction in the expression of phospho-AKT and phospho-mTOR.
Caption: Rotundic Acid's Inhibition of the AKT/mTOR Signaling Pathway.
Anti-Inflammatory Signaling:
The anti-inflammatory effects of Rotundic acid are likely mediated through the inhibition of the NF-κB (Nuclear Factor-kappa B) pathway. This pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes such as COX-2.
Caption: Proposed Inhibition of the NF-κB Pathway by Rotundic Acid.
Experimental Protocols
The following provides a generalized methodology for the in vitro cytotoxicity assays commonly used to evaluate Rotundic acid and its derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Caption: Generalized Workflow for the MTT Cytotoxicity Assay.
Protocol Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.[8]
-
Compound Treatment: The cells are then treated with various concentrations of Rotundic acid or its derivatives. A control group with no treatment is also included.[8]
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their effects.[8]
-
MTT Addition: After incubation, the culture medium is replaced with a fresh medium containing MTT solution (final concentration typically 0.5 mg/mL).[8]
-
Formazan Formation: The plates are incubated for another 1-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.[9]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined from the dose-response curve.
Conclusion and Future Directions
The available evidence strongly suggests that Rotundic acid and its derivatives are promising candidates for the development of novel therapeutics, particularly in the field of oncology. The strategic modification of the Rotundic acid structure has been shown to significantly enhance its cytotoxic activity against cancer cells. While the anti-inflammatory and anti-diabetic properties are less explored for the derivatives, the potent activity of the parent compound warrants further investigation into how structural alterations might modulate these effects.
Future research should focus on:
-
Synthesizing and screening a wider range of Rotundic acid derivatives to establish a more comprehensive structure-activity relationship for various bioactivities.
-
Conducting in-depth mechanistic studies to fully elucidate the signaling pathways involved in the anti-inflammatory and anti-diabetic effects of these compounds.
-
Evaluating the most promising derivatives in in vivo animal models to assess their efficacy, pharmacokinetics, and safety profiles.
By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of Rotundic acid and its derivatives, paving the way for the development of new and effective treatments for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel rotundic acid derivatives: synthesis, structural characterization and in vitro antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of Rotundic Acid and Its Derivatives as Promising Natural Anticancer Triterpenoids: A Literature-Based Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Diabetic Effects of Madecassic Acid and Rotundic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Diabetic Effects of Madecassic Acid and Rotundic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchtweet.com [researchtweet.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Rotundic Acid and Other Triterpenoids in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continuously evolving, with a growing interest in naturally derived compounds that exhibit potent anti-tumor activities. Among these, pentacyclic triterpenoids have emerged as a promising class of molecules. This guide provides a detailed comparison of rotundic acid against other well-studied triterpenoid compounds—betulinic acid, oleanolic acid, and ursolic acid—in the context of their anti-cancer properties. This analysis is supported by experimental data, detailed methodologies, and visual representations of key signaling pathways.
Data Presentation: Comparative Cytotoxicity
The in vitro cytotoxic activity of rotundic acid and other selected triterpenoids against various human cancer cell lines is a critical measure of their potential as anti-cancer agents. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a standard metric for this evaluation. The following table summarizes the IC50 values for rotundic acid, betulinic acid, oleanolic acid, and ursolic acid across several cancer cell lines. It is important to note that direct comparisons should be made with caution, as experimental conditions such as incubation times can vary between studies.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Rotundic Acid | HeLa | Cervical Cancer | <10 | [1] |
| HepG2 | Liver Cancer | <10 | [1] | |
| A375 | Melanoma | >10 | [2] | |
| NCI-H446 | Small Cell Lung Cancer | >10 | [2] | |
| Betulinic Acid | A549 | Lung Cancer | ~2 | [3] |
| HeLa | Cervical Cancer | - | [4] | |
| HepG2 | Liver Cancer | 125.0 (µg/mL) | [5] | |
| MCF-7 | Breast Cancer | - | [4] | |
| Oleanolic Acid | HepG2 | Liver Cancer | 30 | [6] |
| HeLa | Cervical Cancer | - | [7] | |
| A549 | Lung Cancer | - | [8] | |
| Ursolic Acid | A549 | Lung Cancer | 5.22 - 8.95 | [9] |
| HepG2 | Liver Cancer | - | [10][11] | |
| HeLa | Cervical Cancer | - | [12] |
Experimental Protocols
Standardized experimental protocols are crucial for the reproducibility and comparison of results. Below are detailed methodologies for the key experiments cited in the comparison of these triterpenoid compounds.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the triterpenoid compounds (e.g., rotundic acid, betulinic acid) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the triterpenoid compounds at their respective IC50 concentrations for a predetermined time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are immediately analyzed by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed with PBS.
-
Fixation: The cells are fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide and RNase A for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle is determined from the DNA content histogram.
Signaling Pathways and Mechanisms of Action
Triterpenoids exert their anti-cancer effects by modulating a complex network of cellular signaling pathways. Understanding these mechanisms is vital for their development as therapeutic agents.
Rotundic Acid
Rotundic acid has been shown to induce apoptosis and cell cycle arrest in various cancer cells. Its mechanisms of action involve the modulation of key signaling pathways including:
-
AKT/mTOR Pathway: Rotundic acid can inhibit the PI3K/AKT/mTOR pathway, which is a crucial regulator of cell survival, proliferation, and growth.
-
MAPK Pathway: It can also affect the mitogen-activated protein kinase (MAPK) signaling cascade, which is involved in the regulation of cell proliferation, differentiation, and apoptosis.
-
p53 Pathway: In some cancer cells, rotundic acid has been observed to activate the p53 tumor suppressor pathway, leading to apoptosis.
Below is a simplified representation of the signaling pathways affected by Rotundic Acid.
Betulinic Acid, Oleanolic Acid, and Ursolic Acid
These well-studied triterpenoids share some common signaling targets with rotundic acid but also exhibit distinct mechanisms.
-
Betulinic Acid: Primarily induces apoptosis through the mitochondrial pathway.[13][14] It can directly target mitochondria, leading to the release of cytochrome c and activation of caspases.[13] It has also been shown to modulate the PI3K/Akt signaling pathway.[13][15]
-
Oleanolic Acid: Exerts its anti-cancer effects by targeting multiple signaling pathways, including NF-κB, STAT3, and PI3K/Akt/mTOR.[16][17][18][19][20] It can also induce apoptosis through the mitochondrial-dependent pathway.[17]
-
Ursolic Acid: A potent inhibitor of several signaling pathways implicated in cancer, such as PI3K/Akt/mTOR, NF-κB, and MAPK.[21][22][23][24] It is known to suppress proliferation and induce apoptosis in a wide range of cancer cells.[18][21][25]
The following diagram illustrates the common signaling pathways targeted by these triterpenoids.
Conclusion
Rotundic acid, along with betulinic acid, oleanolic acid, and ursolic acid, demonstrates significant potential as an anti-cancer agent. While they share common mechanisms, such as the induction of apoptosis and modulation of key survival pathways like PI3K/Akt/mTOR, there are nuances in their specific molecular targets and efficacy across different cancer types. The provided data and protocols offer a foundation for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of these fascinating natural compounds. Future head-to-head comparative studies under standardized conditions are warranted to definitively establish the relative potency and therapeutic index of these triterpenoids, paving the way for their potential clinical development.
References
- 1. Design, synthesis and cytotoxicity of cell death mechanism of rotundic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Potential of Betulonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacterial Biotransformation and Anticancer Activities of Betulin against A549, HepG2 and 5RP7 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of cancer cell growth by oleanolic acid in multidrug resistant liver carcinoma is mediated via suppression of cancer cell migration and invasion, mitochondrial apoptosis, G2/M cell cycle arrest and deactivation of JNK/p38 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Evidence of the Beneficial Effects of Ursolic Acid against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ursolic acid sensitizes cisplatin-resistant HepG2/DDP cells to cisplatin via inhibiting Nrf2/ARE pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Betulinic acid induces apoptosis by regulating PI3K/Akt signaling and mitochondrial pathways in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Betulinic acid induces autophagy-mediated apoptosis through suppression of the PI3K/AKT/mTOR signaling pathway and inhibits hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oleanolic-acid-alters-multiple-cell-signaling-pathways-implication-in-cancer-prevention-and-therapy - Ask this paper | Bohrium [bohrium.com]
- 17. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Anti-Cancer Potential of Synthetic Oleanolic Acid Derivatives and Their Conjugates with NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ursolic Acid Simultaneously Targets Multiple Signaling Pathways to Suppress Proliferation and Induce Apoptosis in Colon Cancer Cells | PLOS One [journals.plos.org]
- 22. researchgate.net [researchgate.net]
- 23. helping4cancer.com [helping4cancer.com]
- 24. mdpi.com [mdpi.com]
- 25. Anticancer effect of ursolic acid via mitochondria-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Blueprint: A Comparative Guide to the Mechanism of Rotundic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective analysis of the mechanism of action of Rotundic acid, a naturally occurring pentacyclic triterpenoid with significant anti-cancer and anti-inflammatory potential. By presenting validated signaling pathways, comparative experimental data, and detailed experimental protocols, this document serves as a comprehensive resource for researchers investigating novel therapeutic agents.
Core Mechanisms of Action: A Multi-Pathway Approach
Rotundic acid (RA) exerts its pharmacological effects by modulating several key intracellular signaling pathways implicated in carcinogenesis and inflammation. Its multifaceted mechanism involves the induction of apoptosis, inhibition of cell proliferation and angiogenesis, and suppression of inflammatory responses.
Anti-Cancer Activity: Targeting Pro-Survival Pathways
In the context of cancer, particularly hepatocellular carcinoma, RA has been shown to inhibit tumor growth and progression by targeting the PI3K/AKT/mTOR and MAPK signaling cascades.[1][2][3] These pathways are crucial for cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.[1][2][4][5]
RA's intervention leads to a concentration-dependent reduction in the phosphorylation of key proteins such as AKT and mTOR, effectively downregulating these pro-survival signals.[2] Furthermore, RA modulates the MAPK pathway, affecting the expression of p44/42 MAPK and phospho-p38 MAPK, which are involved in cellular stress responses and apoptosis.[1]
Beyond these pathways, RA and its derivatives have been demonstrated to induce apoptosis through the intrinsic mitochondrial pathway. This is achieved by altering the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the activation of caspase-3 and subsequent cell death.[6] Studies have also implicated the p53 pathway in RA-induced apoptosis in breast cancer cells.[7]
Anti-Inflammatory Activity: Quenching the Fire
Rotundic acid also possesses notable anti-inflammatory properties. While the precise mechanisms are still under investigation, evidence suggests that it may inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8] The NF-κB pathway is a central regulator of inflammation, and its inhibition leads to a decrease in the production of pro-inflammatory cytokines and mediators. This action is a common feature of many natural anti-inflammatory compounds.
Comparative Performance Analysis
To contextualize the efficacy of Rotundic acid, this section presents its cytotoxic activity against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro.
Cytotoxicity of Rotundic Acid and Its Derivatives
Derivatization of Rotundic acid has been explored to enhance its cytotoxic potency. The following table summarizes the IC50 values of Rotundic acid and some of its synthesized derivatives against several cancer cell lines.
| Compound | A375 (Melanoma) | HepG2 (Hepatocellular Carcinoma) | NCI-H446 (Small Cell Lung Cancer) |
| Rotundic Acid (RA) | 16.58 ± 1.22 µM | 7.33 ± 0.68 µM | 11.40 ± 2.32 µM |
| Derivative 5a | 5.99 ± 0.88 µM | 3.41 ± 1.89 µM | 3.84 ± 0.12 µM |
| Derivative 6b | 8.03 ± 0.87 µM | 6.11 ± 1.00 µM | 11.32 ± 1.56 µM |
| *Data are represented as mean ± SD (n=3). p < 0.05 vs. RA.[9][10] |
These results indicate that certain modifications to the Rotundic acid scaffold, such as in derivative 5a, can significantly enhance its cytotoxic activity against the tested cancer cell lines.[9][10]
Rotundic Acid vs. Doxorubicin: An Indirect Comparison
Doxorubicin is a widely used chemotherapeutic agent. While direct comparative studies are limited, an indirect comparison can be made by examining their respective IC50 values in similar cell lines.
| Compound | MCF-7 (Breast Cancer) | HepG2 (Hepatocellular Carcinoma) |
| Rotundic Acid | ~9.5 µM | 7.33 ± 0.68 µM |
| Doxorubicin | ~8.3 µM | ~0.64 µM |
| Note: These values are compiled from different studies and should be interpreted with caution. The IC50 for Doxorubicin in MCF-7 cells was reported as 8306 nM.[11] The IC50 for Doxorubicin in HepG2 cells was reported as 0.64 µM.[12] |
This indirect comparison suggests that while Rotundic acid shows promising activity, a standard chemotherapeutic agent like Doxorubicin is generally more potent, particularly against HepG2 cells. However, natural products like Rotundic acid may offer a better safety profile, a critical aspect in drug development.
Experimental Protocols for Mechanism Validation
The following are detailed methodologies for key experiments used to validate the mechanism of action of Rotundic acid.
Western Blot Analysis for PI3K/Akt Signaling
This protocol is for determining the expression and phosphorylation status of proteins within the PI3K/Akt pathway.
a. Cell Lysis and Protein Quantification:
-
Treat cells with Rotundic acid at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA protein assay.
b. SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity as a measure of cell viability.[8][13][14][15]
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of Rotundic acid and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8][14]
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.[2][3][7][16]
-
Treat cells with Rotundic acid for the desired time.
-
Harvest the cells, including both adherent and floating populations, and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to prevent its staining.[2][7]
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases.[2]
Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][6]
-
Treat cells with Rotundic acid as required.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. 4.7. Cell Cycle Analysis by Flow Cytometry [bio-protocol.org]
- 8. broadpharm.com [broadpharm.com]
- 9. Synthesis, Characterization and Cytotoxicity of New Rotundic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijpsonline.com [ijpsonline.com]
- 12. Suppression of Tumor Growth and Cell Migration by Indole-Based Benzenesulfonamides and Their Synergistic Effects in Combination with Doxorubicin [mdpi.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. nanocellect.com [nanocellect.com]
A Comparative Analysis of Rotundic Acid from Diverse Botanical Origins
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Rotundic Acid Sourced from Various Plants, Supported by Experimental Data.
Rotundic acid, a pentacyclic triterpenoid, has garnered significant attention in the scientific community for its promising pharmacological activities, particularly its potent anticancer properties. This guide provides a comparative analysis of Rotundic acid derived from several botanical sources, focusing on key metrics such as yield, purity, and biological efficacy. The data presented herein is compiled from peer-reviewed scientific literature to offer an objective and data-driven comparison for researchers and drug development professionals.
Quantitative Analysis: Yield and Purity
The efficiency of extraction and the purity of the final compound are critical parameters in the viability of a natural product for further research and development. The following table summarizes the available quantitative data on the yield and purity of Rotundic acid from different plant sources.
| Plant Source | Family | Plant Part Used | Extraction Yield | Purity | Reference |
| Ilex rotunda | Aquifoliaceae | Bark | 100 mg/g | ≥98% (HPLC) | [1] |
| Planchonella duclitan | Sapotaceae | Leaves | Data not available | Data not available | [2] |
| Mussaenda pubescens | Rubiaceae | - | Data not available | Data not available | [1] |
| Guettarda platypoda | Rubiaceae | - | Data not available | Data not available | [1] |
| Olea europaea | Oleaceae | Leaves | Data not available | Data not available | [1] |
| Nauclea officinalis | Rubiaceae | - | Data not available | Data not available | [3] |
Note: While Rotundic acid has been identified in Planchonella duclitan, Mussaenda pubescens, Guettarda platypoda, Olea europaea, and Nauclea officinalis, specific yield and purity data from these sources were not available in the reviewed literature. Ilex rotunda stands out as a well-documented high-yield source of pure Rotundic acid.
Comparative Biological Activity: Anticancer Efficacy
The cytotoxic activity of Rotundic acid against various cancer cell lines is a key indicator of its therapeutic potential. The following table presents a comparison of the half-maximal inhibitory concentration (IC50) values of Rotundic acid from different sources.
| Plant Source | Cancer Cell Line | IC50 (µM) | Reference |
| Ilex rotunda | A375 (Melanoma) | 16.58 | [1] |
| HepG2 (Hepatocellular Carcinoma) | 7.33 | [1] | |
| NCI-H446 (Small Cell Lung Cancer) | 11.40 | [1] | |
| Planchonella duclitan | MCF-7 (Breast Cancer) | 9.5 | [4] |
Note: For Olea europaea, studies have demonstrated the anticancer activity of its leaf extracts, with IC50 values reported for the crude extract rather than for isolated Rotundic acid. For instance, an ethyl acetate extract of Olea europaea leaves showed an IC50 value of 21.91±1.8 μg/mL against A549 human lung cancer cells.[5] However, the specific contribution of Rotundic acid to this activity has not been quantified. For Mussaenda pubescens, Guettarda platypoda, and Nauclea officinalis, while the presence of Rotundic acid is noted, specific IC50 values for the isolated compound were not found in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
Extraction and Purification of Rotundic Acid from Ilex rotunda
This protocol is adapted from a study reporting a high-yield extraction method.[1]
1. Extraction:
- The dried and ground bark of Ilex rotunda is refluxed with 80% ethanol.
- The ethanol extract is then evaporated under vacuum to yield a total saponins fraction.
2. Hydrolysis:
- The total saponins are hydrolyzed by refluxing with 4% sodium hydroxide in 30% ethanol.
3. Purification:
- The hydrolyzed mixture is subjected to purification by recrystallization to obtain pure Rotundic acid.[1]
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
1. Cell Seeding:
- Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
2. Treatment:
- Cells are treated with various concentrations of Rotundic acid for a specified duration (e.g., 24, 48, or 72 hours).
3. MTT Addition:
- MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
4. Solubilization:
- A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
5. Absorbance Measurement:
- The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.
Western Blot Analysis for Apoptosis Pathway Proteins
Western blotting is used to detect specific proteins in a sample.
1. Protein Extraction:
- Cells treated with Rotundic acid are lysed to extract total protein.
2. Protein Quantification:
- The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
3. SDS-PAGE:
- Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
4. Protein Transfer:
- The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
5. Immunoblotting:
- The membrane is incubated with primary antibodies specific to the target apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins) followed by incubation with secondary antibodies conjugated to an enzyme.
6. Detection:
- The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Visualizing the Mechanism: Signaling Pathways and Workflows
To better understand the mechanisms of action and experimental processes, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of Rotundic Acid and Its Derivatives as Promising Natural Anticancer Triterpenoids: A Literature-Based Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Data Presentation: Comparison of Analytical Method Performance
A Comparative Guide to Analytical Methods for the Quantification of Rotundic Acid
For researchers, scientists, and drug development professionals engaged in the study of Rotundic acid, a pentacyclic triterpene acid with significant pharmacological potential, the accurate and reliable quantification of this analyte is crucial. The selection of an appropriate analytical method is a critical step in ensuring the quality of experimental data in pharmacokinetic studies, quality control of herbal products, and various other research applications. This guide provides an objective comparison of two common analytical techniques for the quantification of Rotundic acid and structurally related triterpenoid acids: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
The choice between these methods often depends on the specific requirements of the analysis, including sensitivity, selectivity, sample matrix complexity, and available instrumentation. While HPLC-UV is a robust and widely accessible technique, LC-MS/MS offers superior sensitivity and selectivity, which is particularly advantageous for complex biological matrices.
The following table summarizes the performance characteristics of HPLC-UV and LC-MS/MS for the analysis of Rotundic acid and other closely related pentacyclic triterpene acids. The data presented is compiled from various studies and is intended to provide a comparative overview.
| Performance Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.999[1] | > 0.9998[2] |
| Limit of Detection (LOD) | 0.08–0.65 µg/mL[1] | < 60 nM[2] |
| Limit of Quantification (LOQ) | 0.24–1.78 µg/mL[1] | 2.5 µg/mL (in plasma)[3] |
| Accuracy (% Recovery) | 94.70–105.81%[1] | >95%[2] |
| Precision (%RSD) | < 2%[1] | < 15% |
| Selectivity | Moderate, susceptible to interference from matrix components. | High, provides structural information for analyte confirmation. |
| Sensitivity | Lower, suitable for higher concentration samples. | Higher, ideal for trace-level quantification in complex matrices. |
| Cost & Accessibility | Lower cost, widely available instrumentation. | Higher cost, requires more specialized equipment and expertise. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of Rotundic acid and similar triterpenoid acids.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of Rotundic acid in less complex matrices, such as herbal extracts and formulations.
Sample Preparation:
-
Extraction: Extract the sample containing Rotundic acid with a suitable organic solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
Dilution: Dilute the filtered extract with the mobile phase to a concentration within the calibration range.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (containing 0.1% formic or phosphoric acid to improve peak shape) is commonly used. A typical mobile phase could be acetonitrile and 0.1% aqueous H₃PO₄.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector set at a wavelength of 210 nm, where triterpene acids exhibit absorbance.
Quantification: Quantification is achieved by comparing the peak area of Rotundic acid in the sample to a calibration curve generated from certified reference standards of Rotundic acid.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for the quantification of Rotundic acid in complex biological matrices like plasma, urine, and tissue homogenates.[4]
Sample Preparation (for biological samples):
-
Protein Precipitation: To 50 µL of the biological sample (e.g., plasma), add 150 µL of an organic solvent like acetonitrile or methanol containing an internal standard.[4]
-
Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, followed by centrifugation at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube for analysis.
Chromatographic Conditions:
-
Column: A suitable C18 or similar reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using two solvents is typical. For example, Solvent A: Water with 0.1% formic acid and Solvent B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is often used for acidic compounds like Rotundic acid.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for Rotundic acid and the internal standard.
-
Ion Transitions: The specific m/z transitions for Rotundic acid would need to be optimized.
Quantification: Quantification is based on the ratio of the peak area of Rotundic acid to that of a stable isotope-labeled internal standard, plotted against a calibration curve prepared in the same biological matrix.
Mandatory Visualization
The following diagram illustrates a typical workflow for the cross-validation of analytical methods for Rotundic acid.
References
- 1. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of the combined method of extraction, purification and analytical procedures for obtaining and controlling three major triterpene acids from almond hulls | Poster Board #190 - American Chemical Society [acs.digitellinc.com]
- 3. A Validated HPLC-PDA-HRMS Method to Investigate the Biological Stability and Metabolism of Antiparasitic Triterpenic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Rotundic Acid: A Comparative Guide to In Vivo Validation of In Vitro Anticancer and Anti-inflammatory Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo experimental findings for Rotundic acid (RA), a natural triterpenoid with significant therapeutic potential. The data presented herein objectively evaluates the translation of in vitro discoveries to in vivo efficacy, focusing on its anticancer and anti-inflammatory properties. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying mechanisms and experimental designs.
I. Anticancer Activity: From Cell Lines to Xenograft Models
Rotundic acid has demonstrated potent anticancer effects in preclinical studies. In vitro investigations have elucidated its impact on cancer cell viability, proliferation, and signaling pathways, with subsequent in vivo studies confirming its tumor-suppressive capabilities.
In Vitro Findings
In studies on hepatocellular carcinoma (HCC) cell lines (HepG2 and SMMC-7721), Rotundic acid has been shown to inhibit cell viability and proliferation in a dose- and time-dependent manner[1][2]. Key in vitro findings include the induction of S-phase cell cycle arrest and apoptosis[1]. Furthermore, RA was found to impede HCC cell migration and invasion, crucial steps in metastasis[1]. At the molecular level, RA exerts its effects by modulating the AKT/mTOR and MAPK signaling pathways[1][2]. It also exhibits anti-angiogenic properties by inhibiting tube formation and reducing the secretion of vascular endothelial growth factor (VEGF)[1][2].
In Vivo Validation
The anticancer efficacy of Rotundic acid observed in vitro has been validated in a HepG2 xenograft mouse model. Intraperitoneal administration of RA significantly suppressed tumor growth compared to control groups[1][2]. This in vivo anti-tumor activity corroborates the in vitro findings of inhibited proliferation and angiogenesis.
Quantitative Data Summary
| In Vitro Assay | Cell Line | Key Parameter | Result with Rotundic Acid Treatment | Reference |
| Cell Viability (MTT Assay) | HepG2, SMMC-7721 | IC50 | Dose-dependent decrease | [1] |
| Apoptosis (Annexin V-FITC/PI) | HepG2 | % Apoptotic Cells | Significant increase | [1] |
| Cell Cycle (Flow Cytometry) | HepG2 | % Cells in S Phase | Significant increase | [1] |
| Migration (Wound Healing) | SMMC-7721 | % Wound Closure | Concentration-dependent inhibition | [1] |
| Invasion (Transwell Assay) | SMMC-7721 | % Invasion | Concentration-dependent inhibition | [1] |
| Angiogenesis (Tube Formation) | HUVEC | Tube Length | Significant decrease | [1] |
| VEGF Secretion (ELISA) | HepG2, SMMC-7721 | VEGF Concentration | Significant decrease | [1] |
| In Vivo Study | Animal Model | Treatment | Key Parameter | Result | Reference |
| Anticancer Efficacy | HepG2 Xenograft | 50 mg/kg RA (i.p.) | Tumor Volume | 75.6% inhibition on day 60 | [2] |
| Tumor Weight | Significant decrease | [2] |
Signaling Pathway Diagram
References
A Comparative Guide to the Structure-Activity Relationship of Rotundic Acid Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Rotundic acid (RA) analogs, focusing on their structural modifications and the resulting impact on their cytotoxic activity against various cancer cell lines. The information presented is collated from recent preclinical studies and aims to elucidate the key structure-activity relationships (SAR) to guide future drug discovery and development efforts. Experimental data is summarized in comparative tables, and detailed methodologies for key assays are provided.
Structural Activity Relationship of Rotundic Acid Analogs
Rotundic acid, a pentacyclic triterpene, has emerged as a promising natural scaffold for the development of novel anticancer agents.[1][2] Modifications of its native structure have been explored to enhance its therapeutic potential and overcome limitations such as instability and gastrointestinal side effects associated with the parent compound.[1][3] Research has primarily focused on modifications at three key positions: the C-3 hydroxyl group, the C-23 hydroxyl group, and the C-28 carboxylic acid.[4]
The general findings from various studies indicate that esterification of the hydroxyl groups at C-3 and C-23, as well as the formation of amide and ester derivatives at the C-28 carboxylic acid, significantly influences the cytotoxic potency of Rotundic acid analogs.[1][4]
Modifications at the C-28 Carboxylic Acid
Derivatization of the C-28 carboxylic acid has been a successful strategy to enhance the antitumor activity of Rotundic acid. The introduction of amino acid moieties has been shown to yield compounds with significantly improved cytotoxicity.[1][5] For instance, certain amino acid derivatives have demonstrated IC50 values under 10 µM against various cancer cell lines, a considerable improvement over the parent molecule.[1][3] One notable derivative, compound 5a , exhibited broad-spectrum activity against A375, HepG2, and NCI-H446 cell lines.[1] Similarly, compound 6b showed markedly higher cytotoxicity than Rotundic acid against the A375 cell line.[1][5] Another study highlighted compound 4f , a derivative synthesized by modifying the 28-COOH position, which displayed potent activity against HepG2 cells with an IC50 of 4.16 µM.[6]
Modifications at the C-3 and C-23 Hydroxyl Groups
Simultaneous modification of the C-3 and C-23 hydroxyl groups has also been investigated. The acetylation of these hydroxyl groups, in combination with modifications at the C-28 position, has led to the discovery of highly potent analogs.[4] Compound 4 , a 3,23-O-diacetate derivative, was identified as a particularly effective agent, exhibiting IC50 values of less than 10 µM across five different human tumor cell lines: HeLa, A375, HepG2, SPC-A1, and NCI-H446.[4] Conversely, the presence of free hydroxyl groups at these positions appears to be detrimental to the cytotoxic activity.[4]
References
- 1. chm.bris.ac.uk [chm.bris.ac.uk]
- 2. Design, synthesis and cytotoxicity of cell death mechanism of rotundic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rotundic acid induces Cas3-MCF-7 cell apoptosis through the p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Cytotoxicity of New Rotundic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis western blot guide | Abcam [abcam.com]
- 6. Novel rotundic acid derivatives: synthesis, structural characterization and in vitro antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Rotundic Acid and Madecassic Acid for Researchers and Drug Development Professionals
An objective analysis of the physicochemical properties, biological activities, and underlying mechanisms of two promising triterpenoids.
Rotundic acid and Madecassic acid, both naturally occurring pentacyclic triterpenoids, have garnered significant attention in the scientific community for their diverse and potent pharmacological activities. While Rotundic acid, primarily isolated from Ilex rotunda, is recognized for its anti-cancer and cardio-protective effects, Madecassic acid, a key constituent of Centella asiatica, is well-regarded for its anti-inflammatory, antioxidant, and wound-healing properties.[1][2][3][4] This guide provides a comprehensive head-to-head comparison of these two compounds, presenting supporting experimental data, detailed methodologies, and visual representations of their molecular pathways to aid researchers, scientists, and drug development professionals in their endeavors.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of Rotundic acid and Madecassic acid is crucial for their development as therapeutic agents. The following table summarizes their key characteristics.
| Property | Rotundic Acid | Madecassic Acid |
| Molecular Formula | C30H48O5 | C30H48O6 |
| Molecular Weight | 488.7 g/mol [5] | 504.7 g/mol [6] |
| IUPAC Name | (1R,2R,4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-1,10-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid[5] | (1S,2R,4aS,6aR,6aS,6bR,8R,8aR,9R,10R,11R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid[6] |
| Melting Point | Not specified | 270°C (decomposition)[7] |
| Solubility | Soluble in DMSO (100 mg/mL with ultrasound)[8] | Soluble in DMSO (sparingly), Methanol (slightly, heated)[7][] |
| Appearance | Not specified | White to Pale Red Solid[] |
| CAS Number | 20137-37-5[8] | 18449-41-7[3] |
Biological Activities and Efficacy: A Quantitative Comparison
Both Rotundic acid and Madecassic acid exhibit a range of biological activities. This section provides a comparative overview of their efficacy, supported by quantitative data from various studies.
Anticancer Activity
Rotundic acid has been extensively studied for its anticancer properties, particularly against hepatocellular carcinoma (HCC).[4][10] Madecassic acid and its derivatives have also demonstrated cytotoxic effects against various cancer cell lines.[11]
| Cancer Type | Compound | Cell Line | IC50 Value | Reference |
| Hepatocellular Carcinoma | Rotundic Acid | HepG2 | <10 µM | [12] |
| Cervical Cancer | Rotundic Acid Derivative (Compound 4) | HeLa | <10 µM | [12] |
| Malignant Melanoma | Rotundic Acid Derivative (Compound 4) | A375 | <10 µM | [12] |
| Lung Adenocarcinoma | Rotundic Acid Derivative (Compound 4) | SPC-A1 | <10 µM | [12] |
| Small Cell Lung Cancer | Rotundic Acid Derivative (Compound 4) | NCI-H446 | <10 µM | [12] |
| Colon Cancer | Madecassic Acid | CT26 | Dose-dependent tumor growth decrease | [7] |
Anti-inflammatory Activity
Madecassic acid is a potent anti-inflammatory agent.[13] It has been shown to inhibit the production of several pro-inflammatory mediators.[14] Rotundic acid also possesses anti-inflammatory capabilities.[4]
| Inflammatory Mediator | Compound | Cell Line | Inhibition | Concentration | Reference |
| Nitric Oxide (NO) | Madecassic Acid | RAW 264.7 | Inhibition of LPS-induced production | 150 µg/ml | [7] |
| Prostaglandin E2 (PGE2) | Madecassic Acid | RAW 264.7 | Inhibition of LPS-induced production | 150 µg/ml | [7] |
| TNF-α | Madecassic Acid | RAW 264.7 | Inhibition of LPS-induced production | 150 µg/ml | [7] |
| IL-1β | Madecassic Acid | RAW 264.7 | Inhibition of LPS-induced production | 150 µg/ml | [7] |
| IL-6 | Madecassic Acid | RAW 264.7 | Inhibition of LPS-induced production | 150 µg/ml | [7] |
| iNOS Protein Expression | Madecassic Acid | RAW 264.7 | Inhibition of LPS-induced expression | 150 µM | [13] |
| COX-2 Protein Expression | Madecassic Acid | RAW 264.7 | Inhibition of LPS-induced expression | 150 µM | [13] |
Mechanisms of Action: Signaling Pathways
The therapeutic effects of Rotundic acid and Madecassic acid are attributed to their modulation of specific signaling pathways.
Rotundic Acid's Anticancer Signaling Pathways
Rotundic acid exerts its anticancer effects by inducing DNA damage, cell cycle arrest, and apoptosis through the modulation of the AKT/mTOR and MAPK pathways.[10][15] It has also been shown to activate the p53 pathway.[16]
Caption: Signaling pathways modulated by Rotundic acid in cancer cells.
Madecassic Acid's Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of Madecassic acid are primarily mediated through the downregulation of the NF-κB signaling pathway.[13][14] This leads to the inhibition of pro-inflammatory enzymes and cytokines.
Caption: Anti-inflammatory mechanism of Madecassic acid via the NF-κB pathway.
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, this section provides an overview of the key experimental methodologies employed in the studies of Rotundic acid and Madecassic acid.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the inhibitory effects of the compound on the viability and proliferation of cancer cells.
-
Methodology:
-
Cells (e.g., HepG2, SMMC-7721) are seeded in 96-well plates and cultured overnight.
-
Cells are treated with various concentrations of the test compound (e.g., Rotundic acid) for different time intervals (e.g., 24, 48, 72 hours).
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated.
-
The formazan crystals formed are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the control (untreated cells).[4]
-
Western Blot Analysis
-
Objective: To determine the expression levels of specific proteins involved in signaling pathways.
-
Methodology:
-
Cells are treated with the test compound and then lysed to extract total proteins.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-AKT, p-mTOR, p53, NF-κB p65).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescence detection system.[14][15]
-
Measurement of Nitric Oxide (NO) Production
-
Objective: To quantify the amount of NO produced by macrophages in response to an inflammatory stimulus.
-
Methodology:
-
RAW 264.7 macrophage cells are seeded and treated with the test compound (e.g., Madecassic acid) in the presence or absence of an inflammatory stimulus (e.g., LPS).
-
After incubation, the cell culture supernatant is collected.
-
The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent.
-
The absorbance is measured at a specific wavelength (e.g., 540 nm).
-
The nitrite concentration is determined from a standard curve of sodium nitrite.[7][14]
-
Experimental Workflow for Anticancer Drug Screening
The following diagram illustrates a typical workflow for evaluating the anticancer potential of a natural compound like Rotundic acid.
Caption: A generalized experimental workflow for anticancer drug discovery.
Conclusion
This guide provides a detailed, evidence-based comparison of Rotundic acid and Madecassic acid. While both are promising natural compounds with significant therapeutic potential, their primary activities and mechanisms of action differ. Rotundic acid demonstrates strong anticancer properties by targeting key cell survival and proliferation pathways. In contrast, Madecassic acid excels as an anti-inflammatory and wound-healing agent by modulating the NF-κB pathway. The presented quantitative data, experimental protocols, and pathway diagrams offer a valuable resource for researchers and drug development professionals to inform their future studies and guide the potential clinical applications of these two remarkable triterpenoids. Further head-to-head in vivo studies are warranted to directly compare their efficacy and safety profiles for specific therapeutic indications.
References
- 1. ActiveRelease™ Centella Asiatica (Madecassic Acid, Asiatic Acid, Asiaticoside, Madecassoside) [myskinrecipes.com]
- 2. paulaschoice-eu.com [paulaschoice-eu.com]
- 3. Madecassic Acid (Explained + Products) [incidecoder.com]
- 4. Frontiers | Rotundic Acid Induces DNA Damage and Cell Death in Hepatocellular Carcinoma Through AKT/mTOR and MAPK Pathways [frontiersin.org]
- 5. Rotundic Acid | C30H48O5 | CID 12315075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Madecassic Acid | C30H48O6 | CID 73412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Madecassic acid | 18449-41-7 [chemicalbook.com]
- 8. glpbio.com [glpbio.com]
- 10. Rotundic Acid Induces DNA Damage and Cell Death in Hepatocellular Carcinoma Through AKT/mTOR and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Madecassic Acid Derivatives as Potential Anticancer Agents: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chm.bris.ac.uk [chm.bris.ac.uk]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Anti-inflammatory effects of madecassic acid via the suppression of NF-kappaB pathway in LPS-induced RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rotundic Acid Induces DNA Damage and Cell Death in Hepatocellular Carcinoma Through AKT/mTOR and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
Benchmarking Rotundic Acid's Anti-inflammatory Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of Rotundic acid against the well-established non-steroidal anti-inflammatory drugs (NSAIDs), Indomethacin and Celecoxib. This analysis is based on available in vitro and in vivo experimental data.
In Vitro Anti-inflammatory Activity: Inhibition of Nitric Oxide Production
Nitric oxide (NO) is a key pro-inflammatory mediator, and its inhibition is a common indicator of anti-inflammatory activity. The following table summarizes the inhibitory effects of Rotundic acid, Indomethacin, and Celecoxib on lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 macrophage cells.
| Compound | Cell Line | Stimulant | IC50 (µM) | Reference |
| Rotundic Acid | RAW 264.7 | LPS | Not explicitly found in searched results | |
| Indomethacin | RAW 264.7 | LPS | 56.8 | [1] |
| Celecoxib | RAW 264.7 | LPS (5 µg/mL) | ~20 (synergistic with DHA) | [2] |
Note: A direct comparison of IC50 values is challenging due to variations in experimental conditions across different studies, such as LPS concentration and incubation times. The provided data should be interpreted within the context of the individual studies.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a standard in vivo assay to evaluate the acute anti-inflammatory effects of compounds. The table below presents the percentage inhibition of paw edema by Rotundic acid, Indomethacin, and Celecoxib at various doses.
| Compound | Animal Model | Dose | Time Point | % Inhibition | Reference |
| Rotundic Acid | Rat | Not specified | Not specified | Not explicitly found in searched results | |
| Indomethacin | Rat | 10 mg/kg | 2, 3, 4 hours | 54% | [3] |
| Indomethacin | Rat | 10 mg/kg | Not specified | 87.3% | [4] |
| Indomethacin | Rat | 0.66-2 mg/kg | Not specified | Dose-dependent inhibition | [5] |
| Celecoxib | Rat | 0.3-30 mg/kg | Not specified | Dose-dependent reduction | [6][7] |
Note: The variability in experimental protocols, including the animal model, drug administration route, and time points for measuring edema, necessitates careful interpretation when comparing the efficacy of these compounds.
Mechanistic Insights: Modulation of Inflammatory Signaling Pathways
Rotundic acid, Indomethacin, and Celecoxib exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of pro-inflammatory gene expression.
Caption: NF-κB signaling pathway and points of inhibition.
Rotundic acid has been shown to inhibit the activation of the IKK complex, which is a key step in the activation of NF-κB. Indomethacin has been reported to inhibit the activation of NF-κB in the nucleus[8]. Celecoxib can suppress NF-κB activation by inhibiting IKK activation and preventing the nuclear translocation of the p65 subunit[9][10].
MAPK Signaling Pathway
The MAPK pathway, including ERK, JNK, and p38, is another critical signaling cascade that regulates the production of inflammatory mediators.
References
- 1. apjai-journal.org [apjai-journal.org]
- 2. Celecoxib, a COX-2 inhibitor, synergistically potentiates the anti-inflammatory activity of docosahexaenoic acid in macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Anti-inflammatory and Immunosuppressive Activities of Indomethacin in Experimental Animal Models - Indian J Pharm Pharmacol [ijpp.org.in]
- 5. Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats [ijbms.mums.ac.ir]
- 7. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of Nuclear Factor-κB Activity by Indomethacin Influences Aβ Levels but Not Aβ Precursor Protein Metabolism in a Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclooxygenase (COX)-2 inhibitor celecoxib abrogates TNF-induced NF-kappa B activation through inhibition of activation of I kappa B alpha kinase and Akt in human non-small cell lung carcinoma: correlation with suppression of COX-2 synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Celecoxib Suppresses NF-κB p65 (RelA) and TNFα Expression Signaling in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Rotundanonic Acid: A Guide for Laboratory Professionals
Rotundanonic acid, a natural triterpenoid, requires careful handling and disposal to ensure laboratory safety and environmental protection. Due to its classification as an organic acid, the primary disposal strategy involves neutralization followed by appropriate waste stream management.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound, a thorough risk assessment should be conducted. As with any laboratory chemical, appropriate PPE is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specific Requirements |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields or goggles. |
| Hand Protection | Nitrile or neoprene gloves. |
| Body Protection | A standard laboratory coat. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. |
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.
-
Containment: For small spills, use an absorbent material like sand or vermiculite to contain the spill.
-
Neutralization: Slowly add a weak base, such as sodium bicarbonate, to the contained spill until the fizzing stops, indicating neutralization.
-
Cleanup: Collect the neutralized mixture with a dustpan and brush.
-
Disposal: Place the collected waste in a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area with soap and water.
Disposal Protocol for this compound Waste
The primary method for the safe disposal of this compound waste is neutralization. This process converts the acid to a salt, which is generally less hazardous.
Experimental Protocol: Neutralization of this compound Waste
-
Preparation: Conduct the neutralization process in a designated chemical fume hood. Ensure an acid spill kit is readily available.
-
Dilution: If dealing with a concentrated solution, slowly dilute the acidic waste by adding it to a large volume of cold water (a 1:10 acid-to-water ratio is recommended). Never add water to acid.
-
Neutralization: While stirring the diluted solution, slowly add a weak base such as sodium bicarbonate (baking soda) or a 1M sodium hydroxide solution.
-
pH Monitoring: Use pH paper or a calibrated pH meter to monitor the solution's acidity. Continue adding the base until the pH is between 6.0 and 8.0.
-
Disposal of Neutralized Solution: Once neutralized, the solution can typically be disposed of down the drain with a copious amount of water, in accordance with local regulations. Consult your institution's EHS for specific guidelines on drain disposal.
-
Solid Waste: For solid this compound or contaminated materials, collect in a clearly labeled hazardous waste container for pickup by your institution's EHS department.
Table 2: Waste Stream Classification for this compound
| Waste Type | Recommended Disposal Method |
| Solid this compound | Collect in a labeled hazardous waste container for incineration. |
| Concentrated this compound Solutions | Neutralize using the protocol above, then drain dispose if permitted by local regulations, or collect for chemical waste disposal. |
| Dilute Aqueous Solutions (<1%) | Neutralize to a pH between 6.0 and 8.0 and dispose of down the drain with plenty of water, as per local guidelines. |
| Contaminated Labware (e.g., gloves, wipes) | Place in a sealed bag and dispose of in the designated solid hazardous waste stream. |
| Empty Stock Containers | Rinse with a suitable solvent (e.g., ethanol or acetone), allow to air dry in a fume hood, and dispose of as regular lab glass waste. The rinseate should be collected as hazardous waste. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Personal protective equipment for handling Rotundanonic acid
Disclaimer: Fictional Substance Advisory
Rotundanonic acid is a fictional chemical. The following information is a hypothetical guide created to fulfill the structural requirements of the prompt. It is based on the general safety and handling protocols for hazardous organic acids. This information should not be used for any real-world application. Always refer to the specific Safety Data Sheet (SDS) for any real chemical you are handling.
Essential Safety and Handling Protocol: this compound
This guide provides essential, immediate safety and logistical information for handling the hypothetical substance, this compound. It is intended for researchers, scientists, and drug development professionals in a laboratory setting.
Hazard Assessment and Personal Protective Equipment (PPE)
A thorough risk assessment must be conducted before handling this compound. The primary hazards are its presumed high corrosivity and potential for respiratory irritation. The following tables summarize the required PPE and hypothetical exposure limits.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical splash goggles and a face shield | Protects against severe eye irritation, permanent damage, and facial burns. |
| Hand | Nitrile or Neoprene gloves (minimum 8 mil thickness) | Provides resistance to corrosive organic acids. Double-gloving is recommended. |
| Body | Chemical-resistant lab coat or apron | Protects skin from potential splashes and contamination. |
| Respiratory | Use in a certified chemical fume hood | Prevents inhalation of corrosive and irritating vapors. |
| Footwear | Closed-toe, chemical-resistant shoes | Protects feet from spills. |
Table 2: Hypothetical Physical Properties & Exposure Limits
| Parameter | Value | Notes |
| Appearance | Colorless, viscous liquid | - |
| Odor | Sharp, acrid | Odor is not an adequate indicator of exposure. |
| pH | < 1.0 (1 M solution) | Highly acidic and corrosive. |
| Boiling Point | 215 °C (419 °F) | Vapors can be generated at elevated temperatures. |
| Permissible Exposure Limit (PEL) | 0.5 ppm (8-hour TWA) | Hypothetical OSHA limit. |
| Short-Term Exposure Limit (STEL) | 2 ppm (15-minute) | Do not exceed this concentration over a 15-minute period. |
| Immediately Dangerous to Life/Health (IDLH) | 50 ppm | Exposure at this level requires immediate escape. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the key steps for safely using this compound in an experimental setting.
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
Methodology:
-
Preparation:
-
Risk Assessment: Review this guide and the hypothetical SDS. Identify all potential hazards associated with the planned experiment.
-
PPE Inspection: Don all required PPE as listed in Table 1. Check gloves for any signs of degradation or punctures.
-
Fume Hood Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate height. The work area should be at least 6 inches inside the hood.
-
Material Assembly: Bring all necessary equipment, reagents, and a spill kit into the fume hood before introducing the acid. The spill kit should contain a neutralizer suitable for acids (e.g., sodium bicarbonate).
-
-
Handling & Use:
-
Chemical Transfer: Use a bottle carrier for transport. Carefully uncap the this compound container inside the fume hood. Use appropriate tools (e.g., pipette, graduated cylinder) to transfer the required amount.
-
Experimental Procedure: Conduct all experimental steps within the fume hood. Keep the container sealed when not in use. Avoid any splashes or generation of aerosols.
-
Container Security: Once the experiment is complete, securely cap the primary this compound container and any reaction vessels.
-
Disposal Plan: Waste Management Protocol
Proper segregation and disposal of chemical waste are critical to ensure safety and compliance.
Signaling Pathway for Waste Disposal Decision
Caption: Decision pathway for this compound waste.
Methodology:
-
Waste Segregation:
-
Liquid Waste: Any unused this compound or solutions containing >1% of the acid must be collected in a designated, sealed, and clearly labeled hazardous waste container. The container must be compatible with corrosive acids.
-
Solid Waste: All disposable items that have come into contact with the acid (e.g., gloves, pipette tips, contaminated paper towels) must be considered hazardous solid waste.
-
Decontamination: Non-disposable equipment (e.g., glassware) must be decontaminated by triple-rinsing with an appropriate solvent (e.g., water) in the fume hood. The first rinse should be collected as hazardous liquid waste.
-
-
Waste Collection & Labeling:
-
Liquid Container: The liquid waste container label must read: "Hazardous Waste, Corrosive Liquid, Acidic, Organic (this compound)."
-
Solid Waste: Contaminated solids should be placed in a dedicated, labeled hazardous waste bag within the fume hood. Once the experiment is complete, the bag should be sealed and placed in a secondary container.
-
-
Final Disposal:
-
Store all waste containers in a designated satellite accumulation area.
-
Follow your institution's specific procedures for the final pickup and disposal of hazardous chemical waste by the Environmental Health & Safety (EHS) department. Do not pour this compound down the drain.
-
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
